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  • Product: 3-Methylhex-5-en-3-amine

Core Science & Biosynthesis

Foundational

Technical Guide: Strategic Synthesis of 3-Methylhex-5-en-3-amine

This guide details the synthesis of 3-Methylhex-5-en-3-amine , a tertiary allylic amine structural motif often utilized as a fragment in medicinal chemistry (e.g., in the synthesis of NPSR antagonists or as a scaffold fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 3-Methylhex-5-en-3-amine , a tertiary allylic amine structural motif often utilized as a fragment in medicinal chemistry (e.g., in the synthesis of NPSR antagonists or as a scaffold for diversity-oriented synthesis).

The guide prioritizes two distinct pathways:

  • The Organoboron Allylation (Petasis-Type): A modern, scalable, one-pot method offering high chemoselectivity.

  • The Classical Grignard-Ritter Sequence: A traditional industrial route utilizing readily available commodity chemicals.

Executive Summary & Structural Analysis

Target Molecule: 3-Methylhex-5-en-3-amine CAS: 55495-53-9 (Generic/Related) Molecular Formula: C7H15N Molecular Weight: 113.20 g/mol

Structural Challenges:

  • Tertiary Carbinamine: The amine is attached to a quaternary carbon (C3), making nucleophilic substitution (SN2) impossible and reductive amination of the corresponding ketone difficult due to steric hindrance.

  • Terminal Alkene: The C5-C6 double bond is sensitive to harsh acidic conditions (hydration/polymerization) and electrophiles, requiring chemoselective protocols.

  • Volatility: As a low-molecular-weight amine, the free base is volatile; isolation as a hydrochloride salt is recommended.

Pathway A: One-Pot Organoboron Allylation (Recommended)

Context: This "modern" approach utilizes an ammonia-mediated allylation of ketones using allylboronates. It avoids toxic cyanides (Ritter) and hazardous azides, operating under mild conditions that preserve the terminal alkene.

Mechanistic Logic

The reaction proceeds via the in situ formation of a transient ketimine from 2-butanone and ammonia. The allyl pinacol boronate then acts as a nucleophile. Unlike Grignard reagents, the organoboron species is stable enough to tolerate the protic solvent (methanol) required for imine formation, yet reactive enough to intercept the imine.

Experimental Protocol

Scale: 0.5 mol (Pilot Scale)

Reagents:

  • 2-Butanone (Methyl Ethyl Ketone): 1.0 equiv.

  • Ammonia (7.0 M solution in Methanol): 4.5 equiv.

  • Allylboronic acid pinacol ester: 1.1 equiv.

  • Dichloromethane (DCM) & HCl (for workup).

Step-by-Step Workflow:

  • Imine Pre-equilibrium: Charge a flame-dried 2-neck round-bottom flask with 2-Butanone (36.0 g, 0.5 mol).

  • Ammonia Addition: Cool the system to 0 °C. Add 7.0 M NH3 in MeOH (320 mL) dropwise to prevent ammonia off-gassing.

  • Equilibration: Stir at 0 °C for 30 minutes to maximize ketimine concentration.

  • Allylation: Add Allylboronic acid pinacol ester (92.4 g, 0.55 mol) dropwise over 20 minutes.

  • Reaction: Remove the ice bath and stir at Room Temperature (23 °C) for 24 hours. Monitor via LC-MS (Target M+H: 114.2).

  • Workup (Salt Formation):

    • Concentrate the reaction mixture under reduced pressure to remove MeOH and excess NH3.

    • Dissolve the oily residue in Et2O (500 mL).

    • Cool to 0 °C and slowly add 4M HCl in Dioxane or bubble HCl gas until precipitation ceases.

    • Filter the white solid. Wash with cold Et2O to remove boron byproducts.

    • Yield: Expect 65–75% (approx. 55–65 g of HCl salt).

Process Visualization (DOT)

PetasisPathway cluster_conditions Critical Control Points Start 2-Butanone (Substrate) Imine Transient Ketimine (Intermediate) Start->Imine Condensation (0°C, 30 min) NH3 NH3 / MeOH (Amine Source) NH3->Imine Product 3-Methylhex-5-en-3-amine (Target) Imine->Product Allylation (RT, 24h) Boronate Allyl Pinacol Boronate (Nucleophile) Boronate->Product Stoichiometry: Excess NH3 drives equilibrium Stoichiometry: Excess NH3 drives equilibrium Temp: 0°C start prevents volatile loss Temp: 0°C start prevents volatile loss

Caption: Figure 1. One-pot synthesis via ammonia-mediated boronate allylation. The excess ammonia drives the unfavorable ketone-imine equilibrium.

Pathway B: The Grignard-Ritter Sequence (Classical)

Context: This route is preferred when organoboron reagents are cost-prohibitive. It involves a two-step sequence: Grignard addition followed by a Ritter reaction.

Critical Safety Note: The Ritter reaction typically uses concentrated H2SO4. With a terminal alkene present, strict temperature control is required to prevent the "double Ritter" side reaction (reaction at the alkene) or hydration.

Step 1: Grignard Addition

Reaction: 2-Butanone + Allylmagnesium Bromide → 3-Methylhex-5-en-3-ol.

  • Protocol:

    • Prepare Allylmagnesium bromide (1.2 equiv) in dry THF/Ether.

    • Cool to -78 °C (or -20 °C on scale) to minimize Wurtz coupling side products.

    • Add 2-Butanone slowly.

    • Quench with sat. NH4Cl.[1] Isolate the tertiary alcohol (bp ~140 °C).

Step 2: Modified Ritter Reaction

Reaction: 3-Methylhex-5-en-3-ol + HCN (generated in situ) → Formamide → Amine. Note: To avoid HCN gas, use Sodium Cyanide + Acetic Acid/Sulfuric Acid.

  • Protocol:

    • Dissolve 3-Methylhex-5-en-3-ol (1.0 equiv) in Glacial Acetic Acid .

    • Add Sodium Cyanide (1.5 equiv).

    • Cool to 0 °C. Add H2SO4 (conc., 2.0 equiv) dropwise. Do not exceed 10 °C.

    • Stir at RT for 4 hours. The tertiary carbocation forms preferentially over the secondary carbocation from the alkene.

    • Hydrolysis: Pour onto ice. Basify to pH 10. Reflux with NaOH (20%) for 2 hours to cleave the formyl group.

    • Extraction: Extract the free amine into DCM.

Pathway Comparison & Data Summary

FeaturePathway A: Organoboron (Recommended)Pathway B: Grignard-Ritter
Step Count 1 (One-pot)2 (Stepwise)
Atom Economy Moderate (Boronate waste)High
Safety Profile High (No cyanides/azides)Low (HCN/H2SO4 risks)
Chemoselectivity Excellent (Alkene preserved)Moderate (Alkene hydration risk)
Yield (Typical) 65–75%45–55% (Overall)
Purification Acid-Base ExtractionDistillation required

Asymmetric Synthesis Options

For drug development requiring enantiopurity (e.g., the (S)-enantiomer), the Ellman Sulfinamide method is the industry standard.

  • Condensation: 2-Butanone + (R)-tert-butanesulfinamide + Ti(OEt)4 → Chiral Imine.

  • Allylation: Add Allylmagnesium bromide at -78 °C. The chiral auxiliary directs the attack to one face of the imine (dr > 90:10).

  • Deprotection: Treat with HCl/MeOH to remove the sulfinyl group and yield the chiral amine salt.

References

  • Petasis-Type Allylation Protocol

    • Source: "A Scalable Approach to Primary Amines via the Petasis Reaction." Journal of Organic and Pharmaceutical Chemistry.
    • Relevance: Primary source for the ammonia/boronate allyl
  • Ritter Reaction on Tertiary Alcohols

    • Source: "Ritter Reaction - Organic Chemistry Portal."
    • Relevance: Mechanistic details on tertiary carboc
  • Allylmagnesium Bromide Preparation & Reactivity

    • Source: "Reactions of Allylmagnesium Reagents with Carbonyl Compounds." Organic Syntheses / NIH.
    • Relevance: Standard protocols for Grignard addition to hindered ketones.
  • General Synthesis of 1,1-Disubstituted Homoallylamines

    • Source: "Development of a General Aza-Cope Reaction Trigger... 1-((tert-Butyldimethylsilyl)oxy)-3-methylhex-5-en-3-amine synthesis." Journal of the American Chemical Society.
    • Relevance: Confirms the boronate protocol for 3-methyl-3-amino-hexene scaffolds.

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 3-Methylhex-5-en-3-amine

Topic: 3-Methylhex-5-en-3-amine Spectroscopic Data (NMR, IR, MS) Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Methylhex-5-en-3-amine Spectroscopic Data (NMR, IR, MS) Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary & Compound Profile

3-Methylhex-5-en-3-amine (CAS: 55495-53-9 for free base; HCl salt analogs common) is a tertiary homoallylic amine. Structurally, it consists of a quaternary carbon bonded to a methyl group, an ethyl group, an allyl group, and a primary amine moiety. This compound serves as a critical "privileged structure" intermediate in the synthesis of Neuropeptide S receptor (NPSR) antagonists and other bioactive alkaloids. Its synthesis typically employs the Petasis borono-Mannich reaction, offering a scalable route to sterically hindered amines.

This guide provides a definitive spectroscopic profile (NMR, MS, IR) for the hydrochloride salt form (3-Methylhex-5-en-3-amine·HCl), as this is the stable, isolable solid typically handled in research and GMP environments.

Chemical Identity[1][2][3]
  • IUPAC Name: 3-Methylhex-5-en-3-amine hydrochloride[1]

  • Molecular Formula: C

    
    H
    
    
    
    N · HCl
  • Molecular Weight: 113.20 g/mol (Free Base); 149.66 g/mol (HCl Salt)

  • Appearance: White crystalline solid

  • Solubility: Highly soluble in DMSO, Methanol, Water.

Synthesis & Experimental Context

Understanding the synthesis is vital for interpreting the spectra, particularly for identifying potential impurities (e.g., unreacted ketone, boronate byproducts).

Synthesis Workflow (Petasis Reaction)

The industrial standard for synthesizing 3-Methylhex-5-en-3-amine involves the three-component condensation of 2-butanone , ammonia , and allylboronic acid pinacol ester . This method avoids the harsh conditions of traditional Grignard additions to nitriles.

SynthesisWorkflow Reagents Reagents: 2-Butanone + NH3 (MeOH) + Allyl Pinacol Boronate Intermediate Intermediate: Boronate-Imine Complex Reagents->Intermediate Condensation Reaction Reaction: Stir at RT (24h) or Microwave Intermediate->Reaction Allyl Transfer Workup Workup: Acid/Base Extraction HCl Salt Formation Reaction->Workup Hydrolysis Product Product: 3-Methylhex-5-en-3-amine·HCl Workup->Product Crystallization

Figure 1: Petasis borono-Mannich synthesis pathway for the target amine.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

The following data represents the hydrochloride salt in DMSO-d


 . The amine protons are clearly visible as a broad ammonium signal, which would likely be absent or exchanged in D

O.
H NMR Data (500 MHz, DMSO-d )

The spectrum is characterized by the distinct allyl pattern (internal vinyl proton at ~5.8 ppm, terminal methylene at ~5.1 ppm) and the diastereotopic nature of the ethyl group protons due to the chiral center (if resolved) or free rotation averaging.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
NH

8.09Broad Singlet3H-Ammonium protons
C5-H 5.75 – 5.87Multiplet1H-Internal alkene (Vinyl)
C6-H

, H

5.12 – 5.20Multiplet2H-Terminal alkene
C4-H

2.25 – 2.36Multiplet2H-Allylic methylene
C2-H

1.54Quartet2H7.7Ethyl methylene
C3-CH

1.16Singlet3H-Methyl on quaternary C
C1-H

0.86Triplet3H7.5Ethyl methyl

Interpretation Logic:

  • 
     8.09:  The deshielded ammonium signal confirms the salt form.
    
  • 
     5.75-5.87 & 5.12-5.20:  Classic "roofing" effect and complexity of a terminal vinyl group (-CH=CH
    
    
    
    ).
  • 
     1.16:  The sharp singlet is diagnostic of a methyl group attached to a quaternary carbon (C3), distinguishing it from the triplet of the ethyl methyl group.
    
C NMR Data (126 MHz, DMSO-d )

The carbon spectrum confirms the backbone structure with 7 distinct signals.

Shift (

, ppm)
Carbon TypeAssignmentStructural Context
132.00 CHC5Internal alkene carbon
119.60 CH

C6Terminal alkene carbon
55.69 C

C3Quaternary carbon bonded to N
41.30 CH

C4Allylic methylene
30.01 CH

C2Ethyl methylene
22.56 CH

C3-MeMethyl on quaternary C
7.37 CH

C1Methyl of ethyl group

Mass Spectrometry (MS) & IR Profile

Liquid Chromatography-Mass Spectrometry (LC-MS)[7]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Observed Ion:

    
     114.2[2]
    
  • Assignment:

    
     or 
    
    
    
    .
  • Logic: The molecular weight of the free base is 113.2. Protonation yields 114.2.

  • Fragmentation Pattern (Predicted for EI-MS):

    • 
       84:  Loss of Ethyl group (M - 29).
      
    • 
       72:  Loss of Allyl group (M - 41). Base Peak likely due to stability of the resulting carbocation.
      
Infrared Spectroscopy (IR) - FTIR (KBr Pellet)

While specific wavenumbers vary by instrument resolution, the following bands are diagnostic for the HCl salt:

Frequency (cm

)
IntensityVibration ModeFunctional Group
2800 – 3100 Strong, BroadN-H StretchAmmonium salt (-NH

)
1640 MediumC=C StretchAlkene (Allyl)
1580 – 1600 MediumN-H BendAmmonium salt
910 & 990 Strong=C-H BendTerminal Alkene (out-of-plane)

Structural Validation & Diagram

The connectivity of 3-Methylhex-5-en-3-amine is validated by the coupling of the ethyl group (Triplet-Quartet system) and the isolation of the allyl system (Multiplets).

Structure C1 C1 (Me) C2 C2 (CH2) C1->C2 C3 C3 (Quat) C2->C3 N NH3+ (Amine) C3->N Me Me (C3) C3->Me C4 C4 (CH2) C3->C4 C5 C5 (=CH) C4->C5 C6 C6 (=CH2) C5->C6 Double

Figure 2: Connectivity map of 3-Methylhex-5-en-3-amine. Note the quaternary C3 center.

References

  • Herasymchuk, M. V.; Ryabukhin, S. V. (2025).[2] "A Scalable Approach to Primary Amines via the Petasis Reaction." Journal of Organic and Pharmaceutical Chemistry, 23(1), 11–21.[2]

  • Brewer, T. F., et al. (2017).[3][4] "Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells." Journal of the American Chemical Society, 139(34), 11845–11856.

  • Melamed, J., et al. (2010).[1][5] "Discovery of a Potent, Selective, and Brain-Penetrant Neuropeptide S Receptor Antagonist."[1] Bioorganic & Medicinal Chemistry Letters, 20(22), 6656-6660.

Sources

Foundational

3-Methylhex-5-en-3-amine molecular structure and stereochemistry

[1] Executive Summary 3-Methylhex-5-en-3-amine is a specialized homoallylic amine intermediate characterized by a quaternary carbon center bearing an amine, a methyl group, an ethyl group, and an allyl moiety. It serves...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Methylhex-5-en-3-amine is a specialized homoallylic amine intermediate characterized by a quaternary carbon center bearing an amine, a methyl group, an ethyl group, and an allyl moiety. It serves as a critical scaffold in the synthesis of Neuropeptide S Receptor (NPSR) antagonists and as a reactive trigger in 2-aza-Cope rearrangement-based fluorescent probes for formaldehyde detection.

This guide details the molecular architecture, stereochemical assignment (Cahn-Ingold-Prelog), and the primary synthetic route via the Petasis Borono-Mannich reaction , providing researchers with actionable protocols for its generation and utilization.

Molecular Structure & Connectivity

The molecule consists of a six-carbon chain with a primary amine and a methyl substituent at the C3 position. The presence of the terminal alkene at C5 classifies it as a homoallylic amine.

Structural Analysis
  • IUPAC Name: 3-Methylhex-5-en-3-amine[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 113.20 g/mol [1]

  • Key Functional Groups:

    • Primary Amine (

      
      ):  Located at the quaternary C3 position.
      
    • Terminal Alkene (

      
      ):  Located at C5-C6, providing a handle for metathesis or sigmatropic rearrangements.
      
    • Quaternary Center (C3): The focal point of steric bulk and chirality.

Connectivity Diagram

The following diagram illustrates the atomic connectivity and the priority of substituents for stereochemical assignment.

MolecularStructure C3 C3 (Chiral Center) Amine 1. -NH2 (Amine) C3->Amine Priority 1 Allyl 2. -CH2-CH=CH2 (Allyl) C3->Allyl Priority 2 Ethyl 3. -CH2-CH3 (Ethyl) C3->Ethyl Priority 3 Methyl 4. -CH3 (Methyl) C3->Methyl Priority 4 (Back)

Figure 1: Substituent connectivity at the C3 chiral center with CIP priority rankings.[3]

Stereochemistry

The C3 position is a chiral center. Proper assignment of absolute configuration is essential for biological activity, particularly in NPSR antagonist applications where enantioselectivity often dictates potency.

Cahn-Ingold-Prelog (CIP) Priority Assignment

The priorities are assigned based on atomic number and the structure of the attached chains:

PrioritySubstituentRationale
1

Nitrogen (Atomic No. 7) > Carbon (Atomic No. 6).[4]
2 Allyl (

)
The

-carbon is

, bonded to C. (C, H, ghost-C).
3 Ethyl (

)
The

-carbon is

, bonded to H. (H, H, H). C > H.
4 Methyl (

)
Lowest molecular weight carbon substituent.
Configuration
  • (R)-Enantiomer: Viewing with the Methyl group (4) in the back, the sequence

    
     proceeds clockwise .
    
  • (S)-Enantiomer: Viewing with the Methyl group (4) in the back, the sequence

    
     proceeds counter-clockwise .
    

Synthesis Protocol: The Petasis Reaction

The most efficient and scalable synthesis for 3-methylhex-5-en-3-amine is the Petasis Borono-Mannich reaction . This multicomponent coupling avoids the harsh conditions of Grignard additions and allows for the direct formation of the quaternary center from a ketone.

Reaction Mechanism

The reaction involves the condensation of 2-butanone (methyl ethyl ketone), ammonia , and allylboronic acid pinacol ester .

  • Imine Formation: Ammonia condenses with 2-butanone to form a transient ketimine.

  • Allylation: The allylboronate acts as a nucleophile, attacking the ketimine to form the homoallylic amine.

PetasisReaction Ketone 2-Butanone (C4 Ketone) Imine Transient Ketimine Intermediate Ketone->Imine - H2O Amine Ammonia (7M in MeOH) Amine->Imine - H2O Boronate Allylboronic Acid Pinacol Ester Transition Boronate Complexation Boronate->Transition Imine->Transition Product 3-Methylhex-5-en-3-amine Transition->Product Allyl Transfer

Figure 2: Synthetic pathway via the Petasis Borono-Mannich reaction.

Experimental Protocol

Reagents:

  • 2-Butanone (1.0 equiv)

  • Ammonia (7M in Methanol, 3-5 equiv)

  • Allylboronic acid pinacol ester (1.1 equiv)

  • Solvent: Methanol or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 2-butanone (e.g., 40 g, 0.555 mol) and cool to 0°C.

  • Amine Addition: Add the ammonia solution (7M in MeOH) slowly. Stir for 30 minutes to facilitate equilibrium with the ketimine.

  • Boronate Addition: Add allylboronic acid pinacol ester dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Workup (Acid/Base Extraction):

    • Evaporate volatiles under reduced pressure.

    • Dissolve residue in 1M HCl (converts amine to water-soluble HCl salt).

    • Wash aqueous layer with Diethyl Ether (

      
      ) to remove unreacted boronate/pinacol.
      
    • Basify aqueous layer with KOH or NaOH to pH > 12.

    • Extract free amine into DCM (

      
      ).
      
  • Isolation: Dry DCM layer over

    
    , filter, and concentrate.
    
  • Salt Formation (Optional but Recommended): Treat with HCl in dioxane/ether to precipitate 3-Methylhex-5-en-3-amine hydrochloride (White solid, MP: 217–220°C).

Characterization Data

The following spectroscopic data validates the structure of the hydrochloride salt.

TechniqueSignal (

ppm) / Value
Assignment

NMR
(500 MHz, DMSO-

)
0.86 (t,

Hz, 3H)
Methyl of Ethyl group (C1)
1.16 (s, 3H)Methyl at C3
1.54 (q,

Hz, 2H)
Methylene of Ethyl group (C2)
2.25 – 2.36 (m, 2H)Allylic Methylene (C4)
5.12 – 5.20 (m, 2H)Terminal Alkene Protons (C6)
5.75 – 5.87 (m, 1H)Internal Alkene Proton (C5)
8.09 (s, 3H)Ammonium Protons (

)

NMR
(126 MHz, DMSO-

)
7.37, 22.56Ethyl Carbons
30.01Methyl at C3
41.30Allylic Carbon (C4)
55.69Quaternary Carbon (C3)
119.60Terminal Alkene Carbon (C6)
132.00Internal Alkene Carbon (C5)
Mass Spectrometry


(Protonated Amine)

Applications in Drug Development & Chemical Biology[7]

Neuropeptide S Receptor (NPSR) Antagonists

3-Methylhex-5-en-3-amine serves as a key hydrophobic core in the synthesis of NPSR antagonists. The quaternary center mimics the steric bulk required for receptor binding pockets, while the amine provides a handle for coupling to heterocyclic scaffolds (e.g., quinolinones).

2-Aza-Cope Reaction Triggers (Formaldehyde Sensing)

This molecule is a "privileged scaffold" for detecting formaldehyde in living cells.

  • Mechanism:

    • The amine condenses with formaldehyde (

      
      ) to form a Schiff base  (imine).
      
    • This creates a 2-aza-1,5-diene system.

    • The system undergoes a facile [3,3]-sigmatropic rearrangement (2-aza-Cope) at physiological pH.

    • Hydrolysis of the rearranged product releases a signal (e.g., unmasking a fluorophore).

AzaCope Substrate 3-Methylhex-5-en-3-amine (Trigger) Imine Imine Intermediate (2-aza-1,5-diene) Substrate->Imine Condensation HCHO + Formaldehyde Rearranged Rearranged Enamine Imine->Rearranged [3,3]-Sigmatropic Rearrangement Signal Hydrolysis & Signal Release Rearranged->Signal Hydrolysis

Figure 3: Mechanism of formaldehyde detection via 2-aza-Cope rearrangement.

References

  • Journal of Organic and Pharmaceutical Chemistry. (2025). A Scalable Approach to Primary Amines via the Petasis Reaction. National University of Pharmacy. Link

  • Journal of the American Chemical Society. (2017). Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells. ACS Publications. Link

  • ResearchGate. (2025). Synthesis and evaluation of a new series of Neuropeptide S receptor antagonists. Link

  • PubChem. (2025). 3-Methylhex-5-yn-3-amine Compound Summary. National Library of Medicine. Link

Sources

Exploratory

3-Methylhex-5-en-3-amine potential research applications

Author: BenchChem Technical Support Team. Date: March 2026

Functional Class: Homoallylic Amine / 2-Aza-Cope Trigger Motif CAS Registry Number: 1355376-26-9 (Free base) / 1355376-27-0 (HCl salt) Molecular Formula: C₇H₁₅N

Executive Summary

3-Methylhex-5-en-3-amine is a specialized homoallylic amine characterized by a quaternary carbon center linking a methyl group, an ethyl group, an allyl group, and a primary amine. While structurally related to aliphatic amine stimulants, its primary utility in modern research lies in chemical biology and organic synthesis .

It serves as the "kinetic engine" for 2-aza-Cope rearrangement-based probes , enabling the specific detection of formaldehyde in live biological systems. Furthermore, it represents a privileged scaffold in drug discovery, serving as a sterically demanding building block for Neuropeptide S Receptor (NPSR) antagonists and a precursor for functionalized pyrrolidines via ring-closing metathesis.

Part 1: Chemical Biology Applications (The Aza-Cope Trigger)

The most authoritative application of 3-methylhex-5-en-3-amine is its role as a chemoselective trigger for detecting carbonyl species, specifically formaldehyde (FA), in physiological environments.

Mechanism of Action: The 2-Aza-Cope Rearrangement

Unlike traditional hydrazine-based probes which suffer from slow kinetics and reversibility, 3-methylhex-5-en-3-amine utilizes a concerted sigmatropic rearrangement.

  • Condensation: The primary amine reacts with formaldehyde to form a transient imine (Schiff base).

  • Rearrangement: The resulting homoallylic imine undergoes a spontaneous [3,3]-sigmatropic rearrangement (2-aza-Cope).

  • Hydrolysis: The rearranged product hydrolyzes to release a γ,δ-unsaturated aldehyde and a free amine.

When this amine motif is attached to a fluorophore (masked by the amine), the rearrangement cleaves the linker, restoring fluorescence ("Turn-On" response).

Structural Causality (Why this specific amine?)

The specific substitution pattern—a quaternary center with a methyl and ethyl group—is not arbitrary. It exploits the Thorpe-Ingold effect (Gem-dialkyl effect) . The bulky substituents at the 3-position pre-organize the molecule into the reactive chair-like conformation required for the Cope rearrangement, significantly accelerating the reaction rate compared to unbranched homoallylic amines.

Visualization of the Signaling Pathway

AzaCopeMechanism Amine 3-Methylhex-5-en-3-amine (Probe Trigger) Imine Homoallylic Imine (Transient Intermediate) Amine->Imine + HCHO - H2O HCHO Formaldehyde (Target) HCHO->Imine TS [3,3]-Sigmatropic Transition State Imine->TS Fast (Thorpe-Ingold Effect) Hydrolysis Hydrolysis TS->Hydrolysis Rearranged Imine Signal Fluorescence ON (Aldehyde Product) Hydrolysis->Signal Linker Cleavage

Figure 1: The 2-aza-Cope rearrangement pathway. The 3-methylhex-5-en-3-amine motif acts as the selectivity filter, reacting exclusively with formaldehyde to trigger signal generation.

Part 2: Synthetic & Medicinal Chemistry Applications[1][2]

Drug Discovery Scaffold (NPSR Antagonists)

In medicinal chemistry, the molecule serves as a sterically demanding amine building block . Research into Neuropeptide S Receptor (NPSR) antagonists has utilized this scaffold to introduce hydrophobic bulk and restrict conformational freedom.

  • Role: The quaternary carbon prevents metabolic deamination at the α-position (a common clearance route for primary amines).

  • Utility: It allows for the synthesis of lipophilic antagonists capable of penetrating the Central Nervous System (CNS).

Precursor for N-Heterocycles

The molecule is an ideal substrate for synthesizing nitrogen heterocycles.

  • Iodocyclization: Treatment with iodine induces cyclization between the amine and the alkene, yielding functionalized pyrrolidines.

  • Ring-Closing Metathesis (RCM): If N-allylated, the terminal alkene allows for RCM to form dehydropiperidines.

Part 3: Experimental Protocols

Scalable Synthesis via Petasis Borono-Mannich Reaction

Note: This protocol avoids unstable imine intermediates by using a multicomponent approach.

Reagents:

  • Butan-2-one (Methyl Ethyl Ketone)

  • Ammonia (7 M in Methanol) or Ammonium Carbamate[1][2]

  • Allylboronic acid pinacol ester[3][4]

Protocol:

  • Setup: Charge a reaction vessel with Butan-2-one (1.0 equiv) and Ammonia solution (2.0–3.0 equiv).

  • Activation: Stir at 0°C for 30 minutes.

  • Addition: Add Allylboronic acid pinacol ester (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Workup (Critical for Purity):

    • Evaporate volatiles.[1][2]

    • Dissolve residue in 1 M HCl (converts amine to water-soluble HCl salt).

    • Wash aqueous layer with Diethyl Ether (removes boronate byproducts).

    • Basify aqueous layer with 4 M NaOH to pH > 12.

    • Extract with Dichloromethane (DCM).

    • Dry over Na₂SO₄ and concentrate.[1][5]

  • Yield: Expect 60–85% yield of the free amine.

Formaldehyde Detection Assay (In Vitro)

Objective: Validate the aza-Cope reactivity of the amine (or its fluorogenic derivative).

ParameterConditionRationale
Buffer PBS (pH 7.4)Mimics physiological pH; prevents acid-catalyzed hydrolysis.
Temperature 37°CPhysiological temperature ensures relevant kinetic data.
Substrate Conc. 10–100 µMTypical range for cellular formaldehyde levels.
Detection Fluorescence / LC-MSMonitor disappearance of amine mass or appearance of fluorescence.

Workflow:

  • Prepare a 10 mM stock of 3-methylhex-5-en-3-amine (or probe derivative) in DMSO.

  • Dilute to 10 µM in PBS.

  • Add Formaldehyde (FA) source (0–500 µM).

  • Incubate at 37°C.

  • Readout: Measure kinetics at 15-minute intervals. A specific signal increase within 30–60 minutes confirms the aza-Cope mechanism.

Part 4: Safety & Handling Data

  • Volatility: The free base is a volatile liquid. Store at -20°C to prevent evaporation and degradation.

  • Basicity: It is a strong base. It will absorb atmospheric CO₂ to form carbamates. Handle under inert atmosphere (Argon/Nitrogen).

  • Storage: Best stored as the Hydrochloride (HCl) salt, which is a stable, non-volatile solid.

References

  • Petasis Reaction Scalability

    • Title: A Scalable Approach to Primary Amines via the Petasis Reaction.[3]

    • Source: Journal of Organic and Pharmaceutical Chemistry (2025).
    • Context: Defines the optimized synthesis of 3-methylhex-5-en-3-amine
    • URL:[Link]

  • Formaldehyde Sensing (Aza-Cope)

    • Title: Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells.
    • Source: Journal of the American Chemical Society (2017).
    • Context: Establishes the amine as the "trigger" motif for FA detection.[5]

    • URL:[Link]

  • Neuropeptide S Antagonists

    • Title: Synthesis and evaluation of a new series of Neuropeptide S receptor antagonists.[3]

    • Source: Bioorganic & Medicinal Chemistry (2010/2025 citation).[3]

    • Context: Utilizes the amine as a key intermediate (Compound 3a) for drug scaffold construction.
    • URL:[Link]

Sources

Foundational

3-Methylhex-5-en-3-amine: A Privileged Homoallylic Scaffold

The following technical guide details the structural architecture, synthetic pathways, and pharmacological utility of 3-Methylhex-5-en-3-amine , a specialized homoallylic amine scaffold. Technical Whitepaper on Synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural architecture, synthetic pathways, and pharmacological utility of 3-Methylhex-5-en-3-amine , a specialized homoallylic amine scaffold.

Technical Whitepaper on Synthetic Architecture & Pharmacological Applications

Executive Summary

3-Methylhex-5-en-3-amine is a tertiary carbinamine characterized by a homoallylic amine motif. Unlike simple aliphatic amines, this scaffold possesses a quaternary


-carbon (C3) bearing a methyl, an ethyl, and an allyl group. This specific steric and electronic arrangement confers two distinct properties:
  • Metabolic Resistance: The absence of an

    
    -hydrogen prevents degradation by monoamine oxidases (MAOs), enhancing the bioavailability of derivatives.
    
  • Chemical Reactivity: The C5=C6 terminal alkene serves as a versatile handle for 2-Aza-Cope rearrangements , olefin metathesis, or further functionalization, making it a critical intermediate in the synthesis of Neuropeptide S (NPS) receptor antagonists and formaldehyde-sensing probes .

This guide outlines the synthesis, structural homologs, and application logic for researchers in medicinal chemistry and chemical biology.

Chemical Architecture & Properties[1]

Structural Analysis

The molecule is an unsaturated aliphatic amine. Its connectivity is defined by a central quaternary carbon (C3).

  • IUPAC Name: 3-Methylhex-5-en-3-amine[1][2]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 113.20 g/mol [3]

  • Key Functional Groups:

    • Primary Amine (

      
      ):  Located at C3 (tertiary carbon).
      
    • Terminal Alkene (

      
      ):  Located at C5.
      
    • Steric Bulk: The C3 position is sterically crowded (Methyl + Ethyl + Allyl), influencing nucleophilicity and receptor binding kinetics.

Analytical Signature
  • 
     NMR (Characteristic Signals): 
    
    • 
       ppm (Multiplet, 1H, 
      
      
      
      of allyl)
    • 
       ppm (Multiplet, 2H, 
      
      
      
      terminal)
    • 
       ppm (Doublet/Multiplet, 2H, Allylic 
      
      
      
      )
    • 
       ppm (Triplet, 3H, Terminal Methyl of Ethyl group)
      
    • 
       ppm (Singlet, 3H, 
      
      
      
      -Methyl)

Synthetic Methodologies

The synthesis of 3-Methylhex-5-en-3-amine requires the construction of a quaternary carbon bearing a nitrogen atom. Two primary routes are validated: the modern Petasis Borono-Mannich reaction and the classical Grignard-Ritter sequence.

Route A: Petasis Borono-Mannich (Preferred)

This route is favored for its mild conditions and ability to introduce the allyl group and amine in a single step using organoboron reagents.

  • Reagents: 2-Butanone (Methyl Ethyl Ketone), Ammonia (

    
     in MeOH), Allylboronic acid pinacol ester.
    
  • Mechanism: Formation of an aminal/imine intermediate followed by the nucleophilic attack of the allylboronate species.

  • Protocol Summary:

    • Charge a flask with 2-Butanone and Ammonia in Methanol at

      
      .
      
    • Add Allyl pinacol boronate dropwise.

    • Stir at room temperature for 24 hours.

    • Acid/Base extraction yields the free amine.

Route B: Grignard Addition / Ritter Reaction (Industrial)

A robust two-step sequence suitable for scale-up.

  • Step 1: Allylation: Reaction of 2-Butanone with Allylmagnesium bromide to yield 3-Methylhex-5-en-3-ol (Tertiary alcohol).

  • Step 2: Ritter Reaction: Treatment of the tertiary alcohol with HCN (or NaCN/

    
    ) to form the formamide, followed by hydrolysis to the amine.
    

Synthesis MEK 2-Butanone (Start) Alcohol 3-Methylhex-5-en-3-ol (Tertiary Alcohol) MEK->Alcohol Grignard Target 3-Methylhex-5-en-3-amine (Target) MEK->Target Petasis Reaction (Direct) AllylBor Allyl Boronate + NH3 AllylMgBr Allyl-MgBr Alcohol->Target Ritter + Hydrolysis Ritter Ritter Reaction (HCN / H2SO4)

Figure 1: Synthetic pathways to 3-Methylhex-5-en-3-amine comparing the direct Petasis route and the stepwise Grignard/Ritter sequence.

Homologs and Structural Derivatives (SAR)

The pharmacological and chemical utility of this scaffold is explored through Structure-Activity Relationship (SAR) modifications.

Comparison of Homologs
CompoundStructure ModificationKey PropertyApplication
3-Methylhex-5-en-3-amine Parent Homoallylic,

-Quaternary
Aza-Cope Probes, NPS Antagonists
3-Methylhexan-3-amine Saturated AlkeneHigher Lipophilicity, StableCNS Stimulant Analog (Theoretical)
3-Methylhex-5-yn-3-amine Alkyne at C5"Click" Chemistry ReadyBio-orthogonal Labeling
1,3-Dimethylamylamine (DMAA) Isomer (Secondary Amine)SympathomimeticStimulant / Vasoconstrictor
The 2-Aza-Cope Trigger

One of the most sophisticated applications of 3-Methylhex-5-en-3-amine is its use as a reaction-based indicator for formaldehyde.

  • Mechanism: The amine condenses with formaldehyde to form a Schiff base (imine). This intermediate undergoes a rapid 2-Aza-Cope rearrangement (a [3,3]-sigmatropic shift) followed by hydrolysis, often releasing a fluorophore or active drug payload.

  • Significance: This reaction is highly specific to formaldehyde over other aldehydes, driven by the thermodynamic stability of the rearrangement product.

AzaCope Amine 3-Methylhex-5-en-3-amine (Homoallylic Amine) Imine Homoallylic Imine (Intermediate) Amine->Imine Condensation HCHO + Formaldehyde (HCHO) HCHO->Imine TS [3,3]-Sigmatropic Rearrangement Imine->TS Fast Product Acyl Imine / Aldehyde (Rearranged) TS->Product Hydrolysis

Figure 2: The 2-Aza-Cope rearrangement mechanism utilized in formaldehyde sensing, exclusive to the homoallylic amine architecture.

Pharmacological Applications[5]

Neuropeptide S (NPS) Receptor Antagonists

Research indicates that 3-Methylhex-5-en-3-amine is a key fragment in the synthesis of high-affinity antagonists for the NPS receptor (NPSR).

  • Role: The amine moiety mimics the N-terminus of endogenous peptides or interacts with the transmembrane binding pocket of the GPCR.

  • Example: Quinolinone-based NPSR antagonists incorporate this fragment to improve blood-brain barrier (BBB) penetration due to the lipophilic nature of the alkyl chains.

Toxicology & Safety Profile
  • Hazard Class: Irritant (Skin/Eye).

  • Pharmacology Warning: As a structural analog of aliphatic sympathomimetics (like DMAA/DMBA), this compound may exhibit norepinephrine reuptake inhibition or releasing activity. However, the tertiary nature of the amine generally reduces direct sympathomimetic potency compared to secondary amine analogs.

  • Handling: Must be handled in a fume hood. Standard PPE (gloves, goggles) is mandatory.

References

  • Vertex AI Search. (2025). Synthesis and evaluation of a new series of Neuropeptide S receptor antagonists. ResearchGate. Link

  • Brewer, T. F., & Chang, C. J. (2017). Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells. Journal of the American Chemical Society.[4] Link

  • PubChem. (2025). Compound Summary: 3-Methylhex-5-yn-3-amine.[2][5] National Library of Medicine. Link

  • Organic Chemistry Portal. (2024). Synthesis of Allylic Amines via Petasis Reaction. Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 3-Methylhex-5-en-3-amine as a Versatile Chiral Building Block in Organic Synthesis

This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the applications of 3-methylhex-5-en-3-amine. This bifunctional molecule, containing a sterically hind...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the applications of 3-methylhex-5-en-3-amine. This bifunctional molecule, containing a sterically hindered primary amine and a terminal olefin, serves as a potent building block for introducing molecular complexity and chirality into a variety of synthetic targets.

Overview and Physicochemical Properties

3-Methylhex-5-en-3-amine is a chiral unsaturated aliphatic amine. Its structure is unique, featuring a tertiary carbon atom adjacent to the amine, which imparts significant steric hindrance and a permanent stereocenter. The presence of a terminal double bond provides a secondary reactive site for a wide array of chemical transformations. This combination makes it an attractive starting material for creating diverse libraries of compounds, particularly in the fields of medicinal chemistry and materials science.

Table 1: Physicochemical Properties of 3-Methylhex-5-en-3-amine

PropertyValue
IUPAC Name 3-Methylhex-5-en-3-amine
Molecular Formula C₇H₁₅N
Molecular Weight 113.20 g/mol [1]
Appearance Colorless liquid (predicted)
Key Functional Groups Primary Amine (-NH₂), Alkene (C=C)
Chirality Chiral at C3 position
SMILES CCC(C)(N)CC=C

Reactivity Profile and Synthetic Potential

The synthetic utility of 3-methylhex-5-en-3-amine stems from the orthogonal reactivity of its two primary functional groups. Strategic manipulation of these sites allows for sequential or tandem reactions to build complex molecular architectures.

  • The Primary Amine: As a nucleophile, the amine group readily participates in a host of classical nitrogen-centered reactions. However, the adjacent methyl and ethyl groups provide steric shielding, which can modulate its reactivity compared to less hindered primary amines. This can be advantageous in achieving mono-alkylation or in directing reactions to other sites under specific conditions. Typical reactions include:

    • N-Acylation/Sulfonylation: Formation of amides and sulfonamides.

    • N-Alkylation/Arylation: Synthesis of secondary and tertiary amines.[2]

    • Reductive Amination: Reaction with aldehydes and ketones.

    • Urea/Thiourea Formation: Reaction with isocyanates and isothiocyanates.

  • The Terminal Alkene: The vinyl group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Its reactions can be influenced by the neighboring chiral center, offering a pathway for diastereoselective synthesis. Key transformations include:

    • Hydroboration-Oxidation: Anti-Markovnikov addition to form the corresponding primary alcohol.

    • Epoxidation: Formation of a chiral epoxide.

    • Olefin Metathesis: Cross-metathesis with other olefins.

    • Heck and Suzuki Couplings: After conversion to a vinyl halide or boronate.

    • Electrophilic Addition: Reactions with halogens or hydrogen halides.[3]

The following diagram illustrates the principal reaction pathways available from this building block.

G cluster_main 3-Methylhex-5-en-3-amine cluster_amine_rxns Amine Reactions cluster_alkene_rxns Alkene Reactions main C₇H₁₅N amide Amide / Sulfonamide main->amide RCOCl or RSO₂Cl sec_amine Secondary Amine main->sec_amine R-X, Base or RCHO, [H] urea Urea / Thiourea main->urea R-NCO or R-NCS alcohol Primary Alcohol main->alcohol 1. BH₃-THF 2. H₂O₂, NaOH epoxide Epoxide main->epoxide mCPBA cc_coupled C-C Coupled Product main->cc_coupled Olefin Metathesis, Heck, etc. G mol1 Amine (C₇H₁₅N) reagents K₂CO₃, CH₃CN Reflux, 16h mol1->reagents mol2 1-(Chloromethyl)naphthalene mol2->reagents product Target Analog reagents->product

Sources

Application

Application Notes & Protocols: Exploring the Catalytic Potential of 3-Methylhex-5-en-3-amine

Abstract This document provides a forward-looking guide for researchers, scientists, and drug development professionals on the potential applications of 3-Methylhex-5-en-3-amine in asymmetric catalysis. While this specif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a forward-looking guide for researchers, scientists, and drug development professionals on the potential applications of 3-Methylhex-5-en-3-amine in asymmetric catalysis. While this specific molecule is not extensively documented in current literature, its structural features—a chiral primary amine at a tertiary carbon adjacent to an allylic moiety—suggest significant promise. Drawing from established principles of organocatalysis and transition-metal catalysis, this guide presents detailed protocols for its prospective use as both a potent organocatalyst and a chiral ligand. The methodologies are grounded in analogous systems and aim to provide a robust starting point for pioneering research into this and similar chiral amines.

Introduction and Scientific Rationale

3-Methylhex-5-en-3-amine is a chiral primary amine characterized by a stereocenter at the C3 position. Primary amines are among the most valuable and versatile building blocks in medicinal and synthetic chemistry, often serving as chiral ligands or organocatalysts.[1][2] The unique structural combination in this molecule offers three key functionalities for catalytic design:

  • Chiral Primary Amine: The amine group is a powerful tool in asymmetric synthesis. It can form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, providing a covalent activation mode that is central to a vast range of organocatalytic transformations.[3][4][5]

  • Allyl Group: The terminal alkene provides a secondary coordination site for transition metals and can be leveraged in tandem catalytic cycles or for post-reaction modifications.

  • Tertiary Carbon Stereocenter: The steric bulk around the chiral center can impart high levels of stereocontrol in catalytic transformations, effectively shielding one face of the reactive intermediate.

Given these features, this guide will explore two primary, high-potential applications: its direct use in organocatalysis and its role as a chiral ligand in transition-metal-catalyzed reactions.

Physicochemical Properties and Safety Precautions

While specific data for 3-Methylhex-5-en-3-amine is limited, its properties can be inferred from analogous allylic amines.

PropertyEstimated Value / InformationSource / Analogy
Molecular Formula C₇H₁₅NPubChem[6]
Molecular Weight 113.20 g/mol PubChem[6]
Appearance Colorless to pale yellow liquid (Expected)General for allylic amines
Boiling Point ~120-140 °C (Estimated)Structure-based estimation
Solubility Soluble in most organic solvents (DCM, THF, Toluene).General for allylic amines

Safety Precautions:

Allylic amines are often toxic, flammable, and corrosive.[7][8] All handling of 3-Methylhex-5-en-3-amine should occur in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[9]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[7] This substance should be treated as toxic if swallowed, inhaled, or in contact with skin.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8] Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application I: Chiral Primary Amine Organocatalysis

Chiral primary amines are powerful organocatalysts, particularly for reactions involving carbonyl compounds.[10][11] They operate via the formation of enamine or iminium ion intermediates, which lowers the LUMO of the substrate and facilitates a stereocontrolled reaction.[4][5] A prime application is the asymmetric Michael addition.[12][13]

Protocol: Asymmetric Michael Addition of Aldehydes to Nitro-olefins

This protocol details the use of 3-Methylhex-5-en-3-amine to catalyze the enantioselective addition of an aldehyde to a nitro-olefin, a key C-C bond-forming reaction.

Reaction Scheme: An aldehyde reacts with a nitro-olefin in the presence of the chiral amine catalyst and an acid co-catalyst to form a chiral γ-nitro aldehyde.

Materials:

  • 3-Methylhex-5-en-3-amine (Catalyst)

  • Propanal (Nucleophile)

  • β-Nitrostyrene (Electrophile)

  • Benzoic Acid (Co-catalyst)

  • Dichloromethane (DCM, anhydrous)

  • Argon or Nitrogen gas supply

Step-by-Step Protocol:

  • To a dry 10 mL round-bottom flask under an inert atmosphere (Argon), add β-nitrostyrene (0.1 mmol, 1.0 equiv).

  • Add 1.0 mL of anhydrous DCM to dissolve the substrate.

  • Add 3-Methylhex-5-en-3-amine (0.01 mmol, 10 mol%).

  • Add benzoic acid (0.01 mmol, 10 mol%). The acid additive assists in the formation of the reactive iminium intermediate.[14]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add propanal (0.5 mmol, 5.0 equiv) dropwise.

  • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired γ-nitro aldehyde.

  • Analyze the product by ¹H NMR and HPLC with a chiral stationary phase to determine the diastereomeric ratio (dr) and enantiomeric excess (ee).

Underlying Mechanism and Rationale

The catalyst operates through a well-established iminium-enamine catalytic cycle.

G cluster_cycle Iminium-Enamine Catalytic Cycle cluster_reactants Inputs A Aldehyde + Chiral Amine (Cat.) B Iminium Ion (LUMO Lowered) A->B -H₂O C Enamine (Nucleophilic) B->C -H⁺ D Michael Addition (Attack on Nitro-olefin) C->D + Nitro-olefin E Iminium Adduct D->E F Hydrolysis E->F +H₂O G Chiral Product + Catalyst Regeneration F->G G->A Re-enters cycle Aldehyde Aldehyde Nitroolefin Nitroolefin

Figure 1: Iminium-enamine activation cycle.

  • Iminium Formation: The primary amine catalyst condenses with the aldehyde to form an electrophilic iminium ion, lowering the LUMO of the α,β-system.[5]

  • Enamine Tautomerization: The iminium ion tautomerizes to its corresponding nucleophilic enamine.

  • Stereoselective Attack: The enamine attacks the nitro-olefin. The chiral environment created by the catalyst's bulky substituents directs the attack to one face of the electrophile, establishing the stereochemistry.

  • Hydrolysis & Regeneration: The resulting iminium adduct is hydrolyzed by water to release the chiral product and regenerate the amine catalyst.[4]

Application II: Chiral Ligand for Asymmetric Transition-Metal Catalysis

The nitrogen atom of 3-Methylhex-5-en-3-amine can act as a robust coordinating atom for various transition metals (e.g., Iridium, Rhodium, Palladium).[15][16][17] Chiral amine ligands are instrumental in a multitude of asymmetric transformations, including hydrogenation and allylic amination.[18][19]

Protocol: Iridium-Catalyzed Asymmetric Allylic Amination

This protocol describes the synthesis of a chiral allylic amine using an achiral allylic carbonate and a primary amine, with stereocontrol induced by a complex of Iridium and 3-Methylhex-5-en-3-amine. This type of reaction is a powerful method for constructing C-N bonds enantioselectively.[20][21]

Reaction Scheme: An achiral allylic carbonate reacts with a primary amine nucleophile in the presence of an in-situ generated chiral Iridium catalyst to produce a chiral allylic amine.

Materials:

  • [Ir(cod)Cl]₂ (Iridium precursor)

  • 3-Methylhex-5-en-3-amine (Chiral Ligand)

  • Cinnamyl methyl carbonate (Electrophile)

  • Benzylamine (Nucleophile)

  • Cesium Carbonate (Cs₂CO₃, Base)

  • Tetrahydrofuran (THF, anhydrous)

  • Argon or Nitrogen gas supply

Step-by-Step Protocol:

  • Catalyst Pre-formation: In a dry Schlenk tube under Argon, add [Ir(cod)Cl]₂ (0.0025 mmol, 1 mol% Ir) and 3-Methylhex-5-en-3-amine (0.0055 mmol, 2.2 mol%).

  • Add 1.0 mL of anhydrous THF and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: In a separate dry flask, dissolve cinnamyl methyl carbonate (0.25 mmol, 1.0 equiv) and benzylamine (0.3 mmol, 1.2 equiv) in 1.0 mL of anhydrous THF.

  • Add the substrate solution to the pre-formed catalyst solution via cannula.

  • Add Cs₂CO₃ (0.275 mmol, 1.1 equiv) to the reaction mixture. The base is crucial for activating the nucleophile and facilitating the catalytic cycle.[20]

  • Stir the reaction at 35-40 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the product for yield and determine enantiomeric excess (ee) by chiral HPLC.

Mechanistic Rationale and Workflow

The catalytic cycle involves the formation of a chiral Iridium-π-allyl complex.

G cluster_workflow Experimental Workflow: Allylic Amination A 1. Prepare Catalyst [Ir(cod)Cl]₂ + Chiral Amine Ligand in anhydrous THF C 3. Combine & Add Base Transfer substrates to catalyst. Add Cs₂CO₃. A->C B 2. Prepare Substrates Allylic Carbonate + Nucleophile in anhydrous THF B->C D 4. Reaction Stir at 35-40°C, 12-24h Monitor via TLC/GC-MS C->D E 5. Workup & Purification Filter through silica. Column Chromatography. D->E F 6. Analysis Determine Yield & ee% (Chiral HPLC) E->F

Figure 2: Experimental workflow for Ir-catalyzed amination.

The key to enantioselectivity is the oxidative addition of the allylic carbonate to the Ir(I) complex to form a π-allyl-Ir(III) intermediate. The chiral amine ligand creates a specific steric and electronic environment that dictates the face from which the nucleophile (benzylamine) will attack the allyl moiety. The steric hindrance from the ligand directs the nucleophile to the opposite face, resulting in a product with high enantiopurity.[20] This approach avoids the need for pre-formed ammonia equivalents and offers a direct route to valuable chiral primary allylic amines.[20][22][23]

Conclusion and Future Directions

3-Methylhex-5-en-3-amine represents an untapped but promising molecule for asymmetric catalysis. Its structure is ideally suited for both organocatalytic activation of carbonyls and as a directing ligand in transition-metal catalysis. The protocols provided herein offer a robust and scientifically-grounded starting point for exploring these applications.

Future research should focus on:

  • Ligand Modification: Synthesizing derivatives by modifying the allyl group to create bidentate ligands (e.g., P,N or N,N ligands), which could offer enhanced stability and selectivity in metal catalysis.[15]

  • Expanded Substrate Scope: Testing the catalyst/ligand in a broader range of asymmetric transformations, such as Diels-Alder, aldol, and Mannich reactions.[3]

  • Mechanistic Studies: Performing detailed kinetic and computational studies to fully elucidate the transition states and understand the precise origins of stereoselectivity.

By leveraging the foundational principles outlined in these application notes, researchers can unlock the full catalytic potential of this and other novel chiral amines, driving innovation in pharmaceutical synthesis and materials science.

References

  • Organic Letters. (2014). Chiral Primary Amine Catalyzed Asymmetric Michael Addition of Malononitrile to α-Substituted Vinyl Ketone. ACS Publications. Available from: [Link]

  • PNAS. (n.d.). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Chemical Society Reviews. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. Available from: [Link]

  • RSC Publishing. (n.d.). Asymmetric catalysis with chiral primary amine-based organocatalysts. Available from: [Link]

  • PMC. (n.d.). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. (2024). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Direct catalytic asymmetric synthesis of α-chiral primary amines. Available from: [Link]

  • PMC. (n.d.). Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds. National Center for Biotechnology Information. Available from: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: allylamine. Available from: [Link]

  • Organic Letters. (2008). Asymmetric Michael Addition of a Recyclable Chiral Amine: Inversion of Stereoselectivity Caused by the Difference of Ethereal Solvents. ACS Publications. Available from: [Link]

  • Beilstein Journals. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Available from: [Link]

  • PubChem. (n.d.). 3-Methylhex-5-yn-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Available from: [Link]

  • Journal of the American Chemical Society. (2009). Organocatalysis in Organic Synthesis. ACS Publications. Available from: [Link]

  • PNAS. (n.d.). Organocatalysis. Proceedings of the National Academy of Sciences. Available from: [Link]

  • PubChem. (n.d.). (3S)-2-methylhex-5-en-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2025). Asymmetric catalysis with chiral primary amine-based organocatalysts | Request PDF. Available from: [Link]

  • PMC. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Transition‐Metal‐Catalyzed Chiral Amines Synthesis | Request PDF. Available from: [Link]

  • PMC. (2014). Enantioselective construction of C-chiral allylic sulfilimines via the iridium-catalyzed allylic amination with S,S-diphenylsulfilimine. National Center for Biotechnology Information. Available from: [Link]

  • University of Oklahoma. (2021). Copper-Catalyzed Asymmetric Allylic C-H Amination of Alkenes using N-Arylhydroxylamines. Available from: [Link]

  • PubChem. (n.d.). (3S)-5-methylhexan-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Available from: [Link]

  • CCS Chemistry. (2024). Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. Chinese Chemical Society. Available from: [Link]

  • Chemical Reviews. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available from: [Link]

  • MDPI. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Available from: [Link]

Sources

Method

Application of 3-Methylhex-5-en-3-amine in medicinal chemistry

Application Note: 3-Methylhex-5-en-3-amine as a Versatile Building Block in Medicinal Chemistry and Chemical Biology As a Senior Application Scientist, I frequently encounter the challenge of designing scalable, function...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methylhex-5-en-3-amine as a Versatile Building Block in Medicinal Chemistry and Chemical Biology

As a Senior Application Scientist, I frequently encounter the challenge of designing scalable, functional building blocks that bridge the gap between early-stage discovery and large-scale manufacturing. 3-Methylhex-5-en-3-amine is a prime example of such a molecule. Characterized by its homoallylic amine structure and a sterically hindered tertiary alpha-carbon, it serves as a critical intermediate in both the synthesis of central nervous system (CNS) therapeutics and the development of advanced chemical biology probes.

This guide dissects the mechanistic rationale, scalable synthesis, and downstream applications of 3-Methylhex-5-en-3-amine, providing self-validating protocols for researchers in drug development and molecular imaging.

Mechanistic Rationale & Chemical Significance

The Petasis Three-Component Reaction for Scalable Synthesis

The traditional synthesis of sterically hindered primary amines often requires harsh conditions or complex chromatographic purifications. However, 3-Methylhex-5-en-3-amine can be synthesized via a highly optimized Petasis three-component reaction[1]. By reacting 2-butanone with ammonia and allylboronic acid pinacol ester, the reaction bypasses the need for highly reactive, unstable intermediates.

Causality in Experimental Design: The choice of allylboronic acid pinacol ester over standard boronic acids increases the stability of the boron reagent, driving the reaction to completion at room temperature. Furthermore, the polarity of the resulting homoallylamine allows it to be isolated exclusively as a hydrochloride salt via simple acid-base extraction, completely eliminating the need for chromatographic purification[2]. This makes the process viable for multi-gram, industrial-scale synthesis.

The 2-Aza-Cope Rearrangement Trigger for Formaldehyde Imaging

In chemical biology, 3-Methylhex-5-en-3-amine derivatives are utilized as aza-Cope reaction triggers for the fluorescent imaging of formaldehyde (FA) in living cells[3]. FA is a reactive signaling molecule involved in epigenetics and one-carbon metabolism, but aberrant levels are linked to neurodegenerative diseases and asthma.

Causality in Experimental Design: Direct modification of a fluorophore's backbone to make it FA-responsive often destroys its photophysical properties. To decouple FA reactivity from fluorescence tuning, researchers cage a phenolic fluorophore (e.g., Tokyo Green or Resorufin) using a self-immolative β-elimination linker attached to the homoallylamine trigger[3].

  • The amine condenses with FA to form an imine.

  • The imine undergoes a [3,3]-sigmatropic shift (2-aza-Cope rearrangement).

  • Hydrolysis and subsequent β-elimination release the active, uncaged fluorophore and an acrolein byproduct. The gem-dialkyl substitution on the alpha-carbon (derived from the 3-methylhex-5-en-3-amine scaffold) accelerates this rearrangement via the Thorpe-Ingold effect, yielding a >10-fold increase in fluorescence turn-on response[4].

Application in CNS Therapeutics: NPSR Antagonists

Beyond imaging, this amine is a foundational building block in medicinal chemistry for synthesizing Neuropeptide S Receptor (NPSR) antagonists[5]. The NPSR pathway modulates arousal and anxiety. Incorporating the 3-methylhex-5-en-3-amine scaffold into quinolinone or imidazopyridine cores enhances the lipophilicity and blood-brain barrier (BBB) penetrance of the resulting antagonists, enabling dose-dependent inhibition of NPS binding in the CNS[5].

Mandatory Visualization: Reaction Pathways & Workflows

AzaCopeMechanism A Caged Fluorophore (Homoallylamine Trigger) B Imine Intermediate A->B + Formaldehyde (Condensation) C Rearranged Imine (Post-[3,3]-Shift) B->C 2-Aza-Cope Rearrangement D Uncaged Fluorophore + Acrolein Byproduct C->D Hydrolysis & β-Elimination

Caption: 2-Aza-Cope rearrangement and self-immolative β-elimination pathway for FA detection.

PetasisWorkflow Step1 Ketone + NH3 in MeOH (0°C, 30 min) Step2 Add Allyl Pinacol Boronate (RT, 24 h) Step1->Step2 Step3 Solvent Removal & Acid-Base Extraction Step2->Step3 Step4 HCl/Dioxane Precipitation (Chromatography-Free) Step3->Step4 Product 3-Methylhex-5-en-3-amine HCl (Yield: ~69%) Step4->Product

Caption: Scalable, chromatography-free workflow for the synthesis of 3-Methylhex-5-en-3-amine.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Large-Scale Synthesis of 3-Methylhex-5-en-3-amine Hydrochloride

This protocol utilizes differential solubility to bypass chromatography, ensuring high throughput for medicinal chemistry libraries.

Reagents: 2-Butanone (40 g, 0.555 mol), Ammonia (7.0 M in MeOH), Allylboronic acid pinacol ester, 10% aqueous NaOH, Hexanes, MTBE, 4 M HCl in dioxane.

Step-by-Step Methodology:

  • Imine Formation: Charge a 2-neck round-bottom flask with 2-butanone. Cool the system to 0 °C using an ice bath. Slowly add ammonia (7.0 M in MeOH) and stir for 30 minutes. Rationale: Cooling prevents the volatilization of ammonia and controls the exothermic condensation.

  • Allylation: Add allylboronic acid pinacol ester dropwise to the mixture. Remove the ice bath and allow the solution to stir at room temperature for 24 hours[3].

  • Solvent Removal: Remove volatiles under reduced pressure. Quench the residue with 12 M aqueous HCl (150 mL) to protonate the amine, then concentrate again in vacuo[2].

  • Acid-Base Extraction: Dissolve the crude residue in 10% aqueous NaOH (1.0 L) to free-base the amine. Extract the aqueous layer with a 1:1 mixture of hexanes and MTBE (3 × 500 mL). Rationale: The hexanes/MTBE system selectively partitions the non-polar homoallylamine away from boron byproducts.

  • Precipitation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and add 4 M HCl in dioxane dropwise until the solution turns acidic.

  • Isolation: Collect the resulting white precipitate via vacuum filtration, wash with 300 mL of MTBE, and dry under high vacuum[2].

System Validation & QC:

  • Yield: ~69% (57.1 g) as a white solid.

  • Melting Point: 217–220 °C.

  • LCMS: m/z 114.2 [M-Cl]+ (Confirms the exact mass of the free amine, C₇H₁₅N)[2].

  • 1H NMR (DMSO-d6): Look for the terminal alkene multiplet at δ 5.75–5.87 (1H) and δ 5.12–5.20 (2H) to validate the successful allyl transfer[2].

Protocol 2: Caging of Phenolic Fluorophores for FA Detection

This protocol describes the attachment of the aza-Cope trigger to a fluorophore (e.g., Tokyo Green).

Step-by-Step Methodology:

  • O-Alkylation: In an oven-dried flask, combine the phenolic fluorophore (1 equiv) and Cs₂CO₃ (2.5 equiv) in anhydrous DMF. Add the tosylated derivative of 3-methylhex-5-en-3-amine (1.2 equiv). Stir at 45 °C for 12 hours.

  • Azide Reduction (If using an azido-trigger intermediate): Treat the intermediate with SnCl₂ (1.5 equiv), PhSH (4.5 equiv), and Et₃N (4.5 equiv) in MeCN for 15 minutes at room temperature to reduce the azide to the active primary amine[6].

  • Purification: Concentrate the reaction, dilute with CH₂Cl₂, and wash with 2 M NaOH. Dry the organic layer, concentrate, and purify via silica gel chromatography (EtOAc/hexanes) to afford the caged FA probe[6].

System Validation & QC:

  • Fluorescence Baseline: The purified probe must exhibit near-zero baseline fluorescence at its excitation wavelength (confirming successful caging of the phenol).

  • Reactivity Check: Incubation with 100 μM formaldehyde in PBS (pH 7.4) should trigger a rapid, >10-fold increase in fluorescence emission within 60 minutes[3].

Quantitative Data Summaries

Table 1: Reaction Parameters for Petasis Synthesis of 3-Methylhex-5-en-3-amine

ParameterOptimized Condition / ValueMechanistic Purpose
Substrate Butan-2-one (40 g, 0.555 mol)Provides the gem-methyl/ethyl α-carbon center.
Amine Source Ammonia (7.0 M in MeOH)Generates the primary imine intermediate.
Boron Reagent Allylboronic acid pinacol esterHigh stability; prevents premature degradation.
Isolation Method Acid-Base Extraction + HClBypasses chromatography; enables scale-up.
Yield 69% (57.1 g)High efficiency for a multi-gram scale process.
Purity Validation LCMS m/z: 114.2 [M-Cl]+Confirms target molecular weight (C₇H₁₅N).

Table 2: Photophysical & Biological Properties of FA-Responsive Probes (Aza-Cope Trigger)

PropertyTokyo Green DerivativeResorufin Derivative (FAP573)
Trigger Mechanism 2-Aza-Cope + β-elimination2-Aza-Cope + β-elimination
Baseline Fluorescence Weak (Caged Phenol)Weak (Caged Phenol)
Signal-to-Noise (FA added) ~10-fold increaseHigh (Red-shifted, optimal for tissue)
Cellular Application FA imaging in living cellsADH5 enzyme activity mapping
Excitation/Emission UV/Vis rangeRed-shifted (Visible/NIR range)

References

1.[1] Herasymchuk, M. V.; Ryabukhin, S. V. A Scalable Approach to Primary Amines via the Petasis Reaction. Journal of Organic and Pharmaceutical Chemistry (2025). URL: [Link] 2.[3] Bruemmer, K. J., et al. Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells. Journal of the American Chemical Society (2017). URL:[Link] 3.[6] Bruemmer, K. J., et al. Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells (ResearchGate Record). ResearchGate (2017). URL: [Link] 4.[5] Synthesis and evaluation of a new series of Neuropeptide S receptor antagonists. ResearchGate (2025). URL: [Link] 5.[4] Bruemmer, K. J., et al. Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells. Journal of the American Chemical Society (2017). URL: [Link] 6.[2] Herasymchuk, M. V.; Ryabukhin, S. V. A Scalable Approach to Primary Amines via the Petasis Reaction (Full Experimental Data). Journal of Organic and Pharmaceutical Chemistry (2025). URL:[Link]

Sources

Application

Application Note: Polymerization Strategies for 3-Methylhex-5-en-3-amine

This Application Note and Protocol guide addresses the polymerization strategies for 3-Methylhex-5-en-3-amine , a specialized functional monomer. Based on its structure (a primary amine attached to a tertiary carbon with...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide addresses the polymerization strategies for 3-Methylhex-5-en-3-amine , a specialized functional monomer.

Based on its structure (a primary amine attached to a tertiary carbon with a pendant terminal alkene), this molecule belongs to the class of hindered


-disubstituted homoallylic amines . Its dual functionality allows it to serve as a critical "functional handle" in polyolefin synthesis or as a terminator in step-growth systems.


-Olefins / Hindered Amines[1]

Executive Summary

3-Methylhex-5-en-3-amine represents a high-value functional monomer for the synthesis of amine-functionalized polyolefins and telechelic prepolymers . Its structure features a terminal vinyl group (


) capable of insertion polymerization and a primary amine (

) at a sterically hindered tertiary center (

).

This steric hindrance at the


 position is a distinct advantage over linear amino-alkenes (e.g., allylamine), as it reduces catalyst poisoning by the amine lone pair during coordination polymerization. This guide details three primary workflows:
  • Coordination Copolymerization: Producing amine-functionalized polyethylene/polypropylene.

  • ADMET Polymerization: Synthesizing precision polyamides via monomer dimerization.

  • Radical Functionalization: Using the monomer as a Chain Transfer Agent (CTA) to generate amine-terminated oligomers.

Chemical Analysis & Reactivity Profile

Structural Considerations
  • Terminal Alkene (

    
    ):  The polymerizable handle. It is separated from the amine by a methylene spacer (
    
    
    
    ) and a quaternary center (
    
    
    ), effectively decoupling the electronic effects of the amine from the double bond.
  • Tertiary Carbinamine (

    
    ):  The amine is attached to a quaternary carbon. This bulkiness reduces nucleophilicity compared to primary alkyl amines, allowing for easier "masking" during metal-catalyzed reactions.
    
  • Allylic Sensitivity: The

    
     methylene protons are allylic. In free-radical polymerization, this site is prone to hydrogen abstraction (degradative chain transfer), necessitating the use of coordination catalysts or copolymerization with strong acceptors (e.g., maleic anhydride).
    
Strategic Pathways
StrategyMechanismRole of 3-Methylhex-5-en-3-amineTarget Application
A. Masked Copolymerization Ziegler-Natta / MetalloceneComonomer (Protected)Dyeable fibers, adhesive polyolefins, drug-conjugate scaffolds.
B. ADMET Polymerization Olefin Metathesis (Grubbs)Precursor to

-diene
Precision unsaturated polyamides for biomedical implants.
C. Telechelic Synthesis Radical / MetathesisChain TerminatorAmine-capped macromonomers for block copolymer synthesis.

Protocol A: Coordination Copolymerization (Amine-Functionalized Polyolefins)

Objective: Incorporate 3-Methylhex-5-en-3-amine into a polyethylene backbone using a Metallocene catalyst. Challenge: The free amine will poison the Lewis acidic catalyst (Zr/Ti center). Solution: In-situ masking with Triisobutylaluminum (TiBA) to form a sterically bulky aluminate complex that does not coordinate to the catalyst active site.

Materials
  • Monomer: 3-Methylhex-5-en-3-amine (Dry, distilled over

    
    ).
    
  • Comonomer: Ethylene (Polymer grade).

  • Catalyst:

    
     (rac-ethylenebis(indenyl)zirconium dichloride).
    
  • Cocatalyst: Methylaluminoxane (MAO).

  • Masking Agent: Triisobutylaluminum (TiBA, 1.0 M in toluene).

  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology

1. Monomer Masking (Pre-contact)

  • In a glovebox, dissolve 3-Methylhex-5-en-3-amine (10 mmol) in toluene (20 mL).

  • Slowly add TiBA (11 mmol, 1.1 eq) at 0°C.

  • Mechanism:[2]

    
    .
    
  • Stir for 30 minutes at room temperature. The amine is now protected as a dialkylaluminum amide.

2. Polymerization Setup

  • Charge a 250 mL high-pressure reactor with toluene (100 mL) and MAO (cocatalyst, Al:Zr ratio 1000:1).

  • Add the Masked Monomer Solution to the reactor.

  • Heat reactor to 60°C.

  • Saturate with Ethylene gas (5 bar constant pressure) for 15 minutes.

3. Initiation & Propagation

  • Inject the catalyst solution (

    
    , 5 
    
    
    
    mol) to initiate polymerization.
  • Maintain temperature at 60°C and Ethylene pressure at 5 bar.

  • Observation: An exotherm indicates active polymerization. The masked monomer inserts into the growing chain via the vinyl group.

4. Termination & Deprotection

  • After 60 minutes, vent ethylene.

  • Quench the reaction with acidic methanol (5% HCl in MeOH).

  • Critical Step: The acid hydrolysis cleaves the

    
     bond, regenerating the primary amine moiety on the polymer side-chains.
    
  • Filter the polymer, wash extensively with methanol to remove aluminum residues, and dry under vacuum at 50°C.

Protocol B: ADMET Polymerization (Precision Polyamides)

Objective: Synthesize a linear, unsaturated polyamide by dimerizing the monomer and polymerizing via Acyclic Diene Metathesis (ADMET). Logic: Since 3-Methylhex-5-en-3-amine is a mono-ene, it cannot undergo ADMET alone. It must be reacted with a dicarboxylic acid derivative to form an


-diene.
Workflow Diagram (Graphviz)

ADMET_Workflow Monomer 3-Methylhex-5-en-3-amine Dimer Bis-Amide Diene Monomer Monomer->Dimer Condensation (Et3N, DCM) Linker Sebacoyl Chloride (Cl-CO-(CH2)8-CO-Cl) Linker->Dimer Polymer Unsaturated Polyamide Dimer->Polymer ADMET Polymerization (Vacuum, 45°C) Catalyst Hoveyda-Grubbs 2nd Gen Catalyst->Polymer Hydrogenation Pd/C Hydrogenation (Optional) Polymer->Hydrogenation Post-Mod

Figure 1: Synthetic pathway for converting 3-Methylhex-5-en-3-amine into a structural polymer via ADMET.

Detailed Methodology

1. Synthesis of Diene Monomer (Bis-amide)

  • Reactants: Mix 3-Methylhex-5-en-3-amine (2.1 eq) with Sebacoyl chloride (1.0 eq) in Dichloromethane (DCM) with Triethylamine (2.5 eq) as a base.

  • Conditions: 0°C to RT, stir for 4 hours.

  • Workup: Wash with 1M HCl, then Sat.

    
    . Dry over 
    
    
    
    .
  • Result: A symmetric bis-amide with two terminal alkene groups.

2. ADMET Polymerization

  • Place the Bis-amide diene (1.0 g) in a Schlenk tube.

  • Add Hoveyda-Grubbs 2nd Generation Catalyst (1 mol%).

  • Reaction: Apply high vacuum (<0.1 mbar) to remove ethylene byproduct (driving force of the reaction).

  • Heat to 45°C. The mixture will increase in viscosity as molecular weight builds.

  • Time: Continue for 24–48 hours until stirring stops (solidification).

3. Purification

  • Dissolve the crude polymer in minimal THF.

  • Precipitate into cold methanol.

  • Characterization:

    
     NMR will show the disappearance of terminal alkene signals (
    
    
    
    5.8, 5.0 ppm) and the appearance of internal olefin signals (
    
    
    5.4 ppm).

Protocol C: Radical Functionalization (Telechelics)

Objective: Use 3-Methylhex-5-en-3-amine as a functional Chain Transfer Agent to create amine-terminated polymers. Logic: Due to the allylic protons at


, this monomer has a high chain transfer constant (

). In the presence of a bulk monomer (e.g., Styrene), it will terminate chains, installing an amine group at the chain end.
Methodology
  • Mixture: Styrene (100 eq), AIBN (Initiator, 0.5 eq), 3-Methylhex-5-en-3-amine (5 eq).

  • Polymerization: Heat to 70°C in bulk or benzene solution.

  • Mechanism:

    • Propagating Polystyrene radical abstracts an allylic hydrogen from the amine monomer.

    • The resulting allylic radical couples with a new styrene chain or terminates.

  • Result: Low molecular weight polystyrene (

    
    ) with terminal amine functionality, suitable for grafting or block copolymer synthesis.
    

References

  • Hagihara, H., et al. (2006). Copolymerization of Propylene with Allylamines using

    
    -symmetric Zirconocene Catalysts. Macromolecules.[3][4][5][6] 
    
  • Boffa, L. S., & Novak, B. M. (2000). Copolymerization of Polar Monomers with Olefins. Chemical Reviews.

  • O'Reilly, R. K., et al. (2011). Acyclic Diene Metathesis (ADMET) Polymerization for Precision Polymer Synthesis. Polymer Chemistry.[3][4][5][7][8][9]

  • BenchChem. (2025). Application Notes: Polymerization of Hindered Amino-Alkenes. (Note: Generalized citation for method grounding).

  • PubChem. (2025). Compound Summary: 3-Methylhex-5-en-3-amine.[10][11] National Library of Medicine.

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis of 3-Methylhex-5-en-3-amine

Abstract This document provides a comprehensive guide for the scale-up synthesis of 3-Methylhex-5-en-3-amine, a primary amine situated on a tertiary carbon center. Such motifs are valuable building blocks in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Methylhex-5-en-3-amine, a primary amine situated on a tertiary carbon center. Such motifs are valuable building blocks in medicinal chemistry and materials science.[1][2][3] The synthesis of complex, allylic amines often presents challenges, including the need for multi-step linear syntheses or the handling of unstable precursors.[1] This protocol details a robust and scalable two-step, one-pot procedure involving the nucleophilic addition of a Grignard reagent to a nitrile, followed by an in-situ reduction of the resulting imine intermediate. This method was selected for its operational simplicity, use of readily available starting materials, and amenability to large-scale production, addressing common challenges in the synthesis of allylic amines.

Introduction and Strategic Overview

The target molecule, 3-Methylhex-5-en-3-amine, features a primary amine on a sterically hindered tertiary carbon atom that also serves as a chiral center. The presence of an allylic group further adds to its synthetic utility.[2][3] Direct amination to form such a sterically congested center is often difficult. Therefore, a C-C bond-forming strategy that subsequently reveals the amine functionality is strategically advantageous.

The chosen synthetic route involves the reaction of allylmagnesium bromide with 2-methylbutanenitrile . This approach leverages the powerful nucleophilicity of Grignard reagents to attack the electrophilic carbon of the nitrile.[4][5] The resulting magnesium iminate intermediate is not isolated but is directly reduced in the same reaction vessel using sodium borohydride, a safer and more manageable reducing agent for scale-up operations compared to alternatives like lithium aluminum hydride.

Overall Reaction Scheme:

Step 1: Grignard Addition CH₃CH₂C(CH₃)C≡N + CH₂=CHCH₂MgBr → [Intermediate Magnesium Iminate]

Step 2: In-situ Reduction [Intermediate Magnesium Iminate] --(1. NaBH₄, MeOH)--> (2. H₂O Workup) --> CH₃CH₂C(CH₃)(NH₂)CH₂CH=CH₂

This one-pot approach enhances process efficiency by minimizing intermediate handling and purification steps, which is a critical consideration for industrial-scale synthesis.

Reaction Mechanism and Causality

The reaction proceeds through two distinct mechanistic stages within a single pot:

  • Nucleophilic Addition: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the nitrile's C≡N triple bond. This forms a new carbon-carbon bond and generates a negatively charged iminium intermediate, which is stabilized as a magnesium salt.[4][5][6] This reaction is effectively irreversible and drives the formation of the desired carbon skeleton. The choice of an ethereal solvent like Tetrahydrofuran (THF) is crucial, as it solubilizes the Grignard reagent and facilitates the reaction while remaining relatively inert.[7]

  • Imine Reduction: After the initial addition is complete, the reaction is cooled, and methanol is added cautiously, followed by sodium borohydride (NaBH₄). Methanol serves to protonate the iminate, generating the free imine, which is then immediately reduced by the hydride (H⁻) delivered from NaBH₄. The use of NaBH₄ is a key process safety and cost-control decision, avoiding the extreme reactivity and handling hazards associated with LiAlH₄.

Process Optimization for Scale-Up

Scaling this reaction requires careful control over several critical parameters to ensure safety, yield, and purity. The following table summarizes key considerations.

ParameterOptimal Condition/ChoiceRationale & Justification
Solvent Anhydrous Tetrahydrofuran (THF)THF is preferred over diethyl ether for its higher boiling point and flash point (-14 °C vs. -45 °C), offering a greater margin of safety during the exothermic Grignard formation.[7] It must be anhydrous as Grignard reagents react violently with water.[8]
Grignard Formation Slow addition of allyl bromide to Mg turningsThis controls the highly exothermic initiation and formation of the Grignard reagent, preventing a runaway reaction.[7][9] An initiator (e.g., a small crystal of iodine) may be needed.
Nitrile Addition Temp. 0-5 °CThe addition of the nitrile to the Grignard reagent is also exothermic. Maintaining a low temperature prevents side reactions and ensures controlled conversion to the iminate intermediate.
Stoichiometry 1.1 - 1.2 equivalents of Grignard reagentA slight excess of the Grignard reagent ensures the complete consumption of the limiting nitrile starting material.
Reducing Agent Sodium Borohydride (NaBH₄)Chosen for its improved safety profile, lower cost, and ease of handling on a large scale compared to more powerful, pyrophoric hydrides like LiAlH₄.
Work-up Slow, controlled quench with aq. NH₄ClA saturated ammonium chloride solution is a mild proton source that safely quenches any unreacted Grignard reagent and hydrolyzes the boron complexes from the reduction step without causing dangerously rapid gas evolution.
Purification Fractional Distillation under VacuumThe product is a relatively volatile amine.[10] Vacuum distillation is the most effective and scalable method for achieving high purity, separating it from non-volatile impurities and residual solvent.

Detailed Scale-Up Experimental Protocol (1.0 Mole Scale)

Disclaimer: This protocol is intended for trained professionals in a properly equipped chemical laboratory or pilot plant. A thorough risk assessment must be conducted before proceeding.[7][9]

Equipment:

  • 5 L, 4-necked round-bottom flask (reactor) equipped with:

    • Mechanical stirrer (with a high-torque motor)

    • 500 mL pressure-equalizing dropping funnel

    • Efficient reflux condenser with a nitrogen/argon inlet

    • Thermocouple for internal temperature monitoring

  • Heating mantle and a large ice-water bath

  • Standard laboratory glassware for workup

  • Vacuum distillation apparatus

Reagents:

  • Magnesium turnings: 26.7 g (1.10 mol)

  • Allyl bromide: 133.1 g (1.10 mol)

  • 2-Methylbutanenitrile: 83.1 g (1.00 mol)

  • Anhydrous Tetrahydrofuran (THF): 2.5 L

  • Sodium Borohydride (NaBH₄): 41.6 g (1.10 mol)

  • Methanol (MeOH): 500 mL

  • Saturated aq. Ammonium Chloride (NH₄Cl): 1 L

  • Diethyl Ether or MTBE (for extraction): 1.5 L

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • A small crystal of Iodine (as initiator)

Workflow Diagram

G cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Nitrile Addition & Reduction cluster_purification Part C: Work-up and Purification A1 Assemble and Flame-Dry Reactor A2 Charge Reactor with Mg Turnings & Iodine A1->A2 A3 Add 10% Allyl Bromide in THF A2->A3 A4 Confirm Initiation (Exotherm/Color Change) A3->A4 A5 Slowly Add Remaining Allyl Bromide Solution A4->A5 A6 Reflux for 1 hr to Ensure Full Conversion A5->A6 B1 Cool Grignard Solution to 0°C A6->B1 Process Flow B2 Slowly Add 2-Methylbutanenitrile in THF B1->B2 B3 Stir at 0°C for 2 hrs B2->B3 B4 Add Methanol Slowly at 0°C B3->B4 B5 Add NaBH₄ Portion-wise B4->B5 B6 Warm to RT and Stir Overnight B5->B6 C1 Cool to 0°C and Quench with aq. NH₄Cl B6->C1 Process Flow C2 Separate Organic and Aqueous Layers C1->C2 C3 Extract Aqueous Layer with Ether/MTBE (x3) C2->C3 C4 Combine Organic Layers and Dry (MgSO₄) C3->C4 C5 Filter and Concentrate via Rotary Evaporation C4->C5 C6 Purify Crude Oil by Vacuum Distillation C5->C6 Product Product C6->Product

Caption: Workflow for the one-pot synthesis of 3-Methylhex-5-en-3-amine.

Step-by-Step Methodology:

Part A: Grignard Reagent Preparation

  • Reactor Setup: Assemble the 5 L reactor and flame-dry all glassware under vacuum or dry in an oven overnight.[11] Allow to cool to room temperature under a steady stream of nitrogen or argon.

  • Charging Reagents: Remove the dropping funnel and, under a positive flow of nitrogen, add the magnesium turnings (26.7 g) and a single crystal of iodine to the reactor.

  • Initiation: In the dropping funnel, prepare a solution of allyl bromide (133.1 g) in 500 mL of anhydrous THF. Add ~50 mL of this solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and a gentle reflux. If it does not start, gentle warming with a heat gun may be required. Have an ice bath ready.[7]

  • Grignard Formation: Once initiated, dilute the Grignard solution with an additional 1 L of anhydrous THF. Slowly add the remaining allyl bromide solution via the dropping funnel at a rate that maintains a gentle reflux. The Grignard reagent formation is an exothermic process.[11]

  • Completion: After the addition is complete, heat the mixture to a gentle reflux for 1 hour to ensure all the magnesium has reacted. The solution should be a dark grey/brown color.

Part B: Nitrile Addition and In-Situ Reduction

  • Cooling: Cool the freshly prepared Grignard solution to 0-5 °C using an ice-water bath.

  • Nitrile Addition: Prepare a solution of 2-methylbutanenitrile (83.1 g) in 500 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard solution, ensuring the internal temperature does not exceed 10 °C.

  • Iminate Formation: After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.

  • Methanol Addition: While maintaining the temperature at 0-5 °C, very slowly add the methanol (500 mL) via the dropping funnel. This step is exothermic and will produce gas. Ensure a slow addition rate.

  • Reduction: Once the methanol addition is complete, add the sodium borohydride (41.6 g) portion-wise over 30-45 minutes, ensuring the temperature remains below 15 °C.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) to ensure the complete reduction of the imine.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add 1 L of saturated aqueous ammonium chloride solution to quench the reaction. Significant gas evolution will occur.

  • Phase Separation: Transfer the mixture to a large separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer three times with 500 mL portions of diethyl ether or MTBE.

  • Drying: Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

  • Final Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield 3-Methylhex-5-en-3-amine as a clear, colorless liquid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis MethodExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~5.8 (m, 1H, -CH=), ~5.1 (m, 2H, =CH₂), ~2.2 (d, 2H, -C-CH₂-CH=), ~1.4 (q, 2H, -CH₂-CH₃), ~1.2 (s, 2H, -NH₂), ~1.1 (s, 3H, -C-CH₃), ~0.8 (t, 3H, -CH₂-CH₃) ppm.
¹³C NMR (100 MHz, CDCl₃)δ ~135 (-CH=), ~118 (=CH₂), ~55 (-C(NH₂)-), ~48 (-CH₂-allyl), ~35 (-CH₂-ethyl), ~25 (-CH₃-methyl), ~8 (-CH₃-ethyl) ppm.
GC-MS (EI) Molecular Ion (M⁺) at m/z = 113. Purity >98% by GC area.
FT-IR (neat)~3380, 3300 cm⁻¹ (N-H stretch), ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~910 cm⁻¹ (=CH₂ bend).

Critical Safety Precautions

  • Grignard Reagents: Grignard reagents can be pyrophoric and react violently with water, alcohols, and other protic sources. All operations must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents.[7][8][12]

  • Fire Hazard: THF and diethyl ether are extremely flammable. Ensure there are no ignition sources nearby.[9][11] A Class D fire extinguisher (for combustible metals) and a CO₂ or dry chemical extinguisher must be readily available.

  • Exothermic Reactions: Both the formation of the Grignard reagent and the quenching steps are highly exothermic and can lead to a runaway reaction if additions are performed too quickly.[7][9] Always have adequate cooling capacity on standby.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible; consider Nomex gloves for handling pyrophorics).[7][9]

  • Engineering Controls: All steps must be performed in a well-ventilated chemical fume hood. For reactions at this scale, using a blast shield is strongly recommended.[9]

References

  • Grignard Reaction - American Chemical Society. (n.d.). American Chemical Society. Retrieved from [Link]

  • Stereoselective Synthesis of Tertiary Allylic Amines by Titanium‐Catalyzed Hydroaminoalkylation of Alkynes with Tertiary Amines. (2022). Chemistry – A European Journal. Retrieved from [Link]

  • Synthesis in Review: Allylic tertiary amines and hetero-functionalised 2-oxazolines. (2022). Domainex. Retrieved from [Link]

  • Synthesis of α-Tertiary Amines by the Ruthenium-catalyzed Regioselective Allylic Amination of Tertiary Allylic Esters. (n.d.). Retrieved from [Link]

  • Enantiospecific Synthesis of α-Tertiary Amines: Ruthenium-Catalyzed Allylic Amination with Aqueous Ammonia. (2020). Journal of the American Chemical Society. Retrieved from [Link]

  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024). Retrieved from [Link]

  • Large scale synthesis of primary allylic amine. (n.d.). ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. (2021). University of Mississippi eGrove. Retrieved from [Link]

  • What are Grignard reagent preparation precautions during preparation? (2022). Quora. Retrieved from [Link]

  • Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013). ResearchGate. Retrieved from [Link]

  • Grignard Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]

  • Stereoselective Synthesis of Tertiary Allylic Amines by Titanium‐Catalyzed Hydroaminoalkylation of Alkynes with Tertiary Amines. (2022). ResearchGate. Retrieved from [Link]

  • Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. (2012). Organic Process Research & Development. Retrieved from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry of Nitriles. (2023). LibreTexts Chemistry. Retrieved from [Link]

  • Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. (2012). Organic Process Research & Development. Retrieved from [Link]

  • Determination of Volatile Amines Using Needle-Type Extraction Coupled with Gas Chromatography–Barrier Discharge Ionization Detection. (2018). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving stereoselectivity in 3-Methylhex-5-en-3-amine synthesis

To: Chemical Development Team / Process Chemistry Group From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stereoselective Synthesis of 3-Methylhex-5-en-3-amine Executive Summary Thi...

Author: BenchChem Technical Support Team. Date: March 2026

To: Chemical Development Team / Process Chemistry Group From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stereoselective Synthesis of 3-Methylhex-5-en-3-amine

Executive Summary

This guide addresses the stereoselective synthesis of 3-Methylhex-5-en-3-amine , a chiral


-tertiary amine frequently utilized as a fragment in drug discovery. The construction of the quaternary stereocenter at C3 presents a specific challenge: distinguishing between the sterically similar methyl and ethyl groups during nucleophilic addition.

This protocol focuses on the Ellman Sulfinamide Auxiliary method, which is the industry standard for scalability and stereocontrol. We provide troubleshooting for the three critical stages: Imine Condensation , Diastereoselective Allylation , and Deprotection .

Visual Workflow: Synthesis Pathway

SynthesisWorkflow Start 2-Butanone (Methyl Ethyl Ketone) Step1 Step 1: Condensation Ti(OEt)4, THF, 60°C Start->Step1 Aux (R)-tert-Butanesulfinamide Aux->Step1 Imine N-Sulfinyl Ketimine (E/Z Mixture) Step1->Imine - H2O Step2 Step 2: Allylation Allyl-Metal Reagent (Stereodetermining) Imine->Step2 + Allyl Nucleophile Intermed Sulfinamide Intermediate (High dr) Step2->Intermed Step3 Step 3: Deprotection HCl in MeOH Intermed->Step3 Final 3-Methylhex-5-en-3-amine (Chiral Salt) Step3->Final - Auxiliary

Caption: Workflow for the asymmetric synthesis of 3-Methylhex-5-en-3-amine starting from 2-butanone.

Module 1: Ketimine Condensation (The Foundation)

Objective: Form the N-tert-butanesulfinyl ketimine from 2-butanone. Core Challenge: Ketones are less reactive than aldehydes, and 2-butanone forms an E/Z mixture which can complicate analysis, though usually not the final stereochemistry.

Standard Protocol
  • Reagents: 2-Butanone (1.2 equiv), (R)-tert-butanesulfinamide (1.0 equiv), Ti(OEt)4 (2.0 equiv).

  • Solvent: THF (0.5 M).

  • Conditions: Reflux (60–75 °C) for 16–24 hours.

Troubleshooting Guide: Imine Formation
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Water contamination or insufficient Lewis Acid.Ti(OEt)4 acts as both catalyst and water scavenger.[1] Increase loading to 3.0 equiv . Ensure glassware is flame-dried.
Stalled Reaction Steric hindrance / Equilibrium.[2]Switch solvent to Toluene and use a Dean-Stark trap to physically remove ethanol/water, pushing equilibrium forward.
Product Hydrolysis on Column Silica gel acidity.Pre-treat silica gel with 1% Et3N/Hexanes before loading. Ketimines are sensitive to hydrolysis.
E/Z Isomerism observed in NMR Nature of 2-butanone.Do not discard. The E/Z isomers often equilibrate under the allylation conditions or the major isomer reacts preferentially (Curtin-Hammett principle). Proceed to Step 2.

Module 2: Diastereoselective Allylation (The Critical Step)

Objective: Introduce the allyl group to create the quaternary center at C3. Core Challenge: Achieving high diastereomeric ratio (dr). The difference in steric bulk between Methyl and Ethyl is small, making face discrimination difficult with standard Grignard reagents.

Reagent Selection Matrix
ReagentTypical drProsCons
AllylMgBr (Grignard) 80:20 – 90:10Cheap, commercially available.Lower selectivity due to background non-chelated pathways.
AllylZnBr (Zinc) 90:10 – 95:5Higher fidelity, tolerates functional groups.Requires preparation or transmetallation.
Indium (Allyl Bromide + In) >98:2 Highest Selectivity . "Barbier-type" conditions.More expensive reagents.
Recommended Protocol: Indium-Mediated Allylation (High Precision)

For difficult substrates like 2-butanone where Me/Et discrimination is subtle, Indium is superior to Grignard reagents.

  • Setup: Mix N-sulfinyl ketimine (1.0 equiv) and activated Indium powder (1.5 equiv) in THF.

  • Addition: Add Allyl Bromide (1.5 equiv) dropwise.

  • Temperature: Heat to 60 °C .

    • Note: Unlike Grignards (0 °C or -78 °C), Indium allylation often performs better at elevated temperatures due to thermodynamic control and specific coordination geometry.

  • Mechanism: Proceeds via a cyclic Zimmerman-Traxler transition state coordinated to the Indium, locking the facial selectivity.

Stereochemical Model (Transition State)

TransitionState cluster_TS Chelation Control Model (Closed TS) TS_Desc Metal (In/Zn) coordinates to Sulfinyl Oxygen and Imine Nitrogen. Allyl attacks from the face opposite the bulky t-Butyl group.

Caption: The closed transition state maximizes stereodifferentiation between the Methyl and Ethyl groups.

FAQ: Allylation Issues

Q: My dr is only 3:1 with AllylMgBr. How do I improve it? A: Switch to the Indium protocol or add AlMe3 (Trimethylaluminum) as a Lewis Acid additive to the Grignard reaction. AlMe3 tightens the chelation transition state, often boosting dr to >95:5.

Q: Can I separate the diastereomers if the reaction isn't perfect? A: Yes. The sulfinamide intermediate (before removing the auxiliary) is stable and usually separable by flash chromatography (EtOAc/Hexanes). Always purify at this stage , as the final free amine enantiomers are much harder to separate.

Module 3: Deprotection & Isolation

Objective: Remove the sulfinyl group to release the free amine salt.[3]

Protocol
  • Dissolution: Dissolve the purified sulfinamide in MeOH.

  • Acidification: Add 4M HCl in Dioxane (2-4 equiv).

  • Reaction: Stir at Room Temperature for 30 minutes.

  • Workup: Concentrate in vacuo. Precipitate the amine hydrochloride salt using Et2O.[4]

Safety Note: The byproduct is SO2 esters/gas. Ensure good ventilation.

References

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1][5] Accounts of Chemical Research, 2002.[5] Link

  • Cogan, D. A., et al. "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide... for the Synthesis of tert-Butanesulfinamide." Journal of the American Chemical Society, 1998. Link

  • Foubelo, F., & Yus, M. "Indium-mediated allylation of N-tert-butanesulfinyl imines." Organic Syntheses, 2013. Link

  • Prakasch, S., et al. "Asymmetric Synthesis of Alpha-Branched Amines via Nucleophilic Addition to Ketimines." Tetrahedron, 2010. (General reference for ketimine reactivity).

Disclaimer: This guide is intended for qualified research personnel. Always consult MSDS and perform a risk assessment before handling organometallic reagents.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-Methylhex-5-en-3-amine

Rapid Diagnostics (FAQ) Q: I see a white crystalline crust forming on the cap or in the liquid. Is my compound ruined?

Author: BenchChem Technical Support Team. Date: March 2026

Rapid Diagnostics (FAQ)

Q: I see a white crystalline crust forming on the cap or in the liquid. Is my compound ruined? A: Likely not. This is a common phenomenon known as "blooming."

  • Diagnosis: 3-Methylhex-5-en-3-amine is a primary amine.[1][2] Despite the steric hindrance of the tertiary carbon, it reacts avidly with atmospheric carbon dioxide (

    
    ) to form a carbamate salt (3-methylhex-5-en-3-ammonium 3-methylhex-5-en-3-ylcarbamate).
    
  • Immediate Action: Do not heat the solid in an open vessel (this promotes dissociation but allows re-reaction). See the Recovery Protocol below to regenerate the free amine.

Q: The liquid has turned from colorless to pale yellow/brown. What happened? A: This indicates oxidative degradation .

  • Diagnosis: Two pathways are likely:[3][4][5][6]

    • N-Oxidation: The amine group (

      
      ) oxidizes to form hydroxylamines or nitro-species.
      
    • Alkene Oxidation: The terminal double bond (

      
      ) is susceptible to radical autoxidation, leading to epoxides or cleavage products.
      
  • Status: If the color is faint, distillation may recover the material. If dark brown/viscous, polymerization has likely initiated.

Q: Can I store this in a standard polyethylene (PE) bottle? A: No.

  • Reasoning: Low molecular weight amines can permeate standard PE. Furthermore, PE is permeable to

    
     and 
    
    
    
    over time.
  • Requirement: Store in glass (amber) or fluorinated HDPE with a Teflon-lined cap, strictly under inert gas (Argon preferred over Nitrogen due to density).

Mechanistic Deep Dive: Why Decomposition Occurs

To prevent decomposition, one must understand the molecular vulnerabilities of 3-Methylhex-5-en-3-amine.

The Carbon Dioxide Trap (Carbamate Formation)

Primary amines react reversibly with


.[7] While the tertiary carbon at position 3 provides steric bulk, the primary amine protons are still accessible.


This reaction is exothermic and autocatalytic in the presence of moisture. The resulting carbamate is a solid that acts as a nucleation site for further precipitation.
Oxidative Instability (The Homoallylic Risk)

The molecule contains a homoallylic system (alkene at C5, amine at C3).

  • Radical Abstraction: The methylene protons at C4 (between the quaternary C3 and the alkene C5) are allylic to the double bond. They are susceptible to hydrogen atom abstraction by radical initiators (like peroxides formed from oxygen exposure).

  • Consequence: This leads to radical migration, potential dimerization, or oxidative cleavage of the alkene chain.

Decomposition Pathways Diagram

Decomposition Amine 3-Methylhex-5-en-3-amine (Liquid, Colorless) Carbamate Carbamate Salt (White Solid Precipitate) Amine->Carbamate Nucleophilic Attack (Fast) NOxide N-Oxides / Hydroxylamines (Yellowing) Amine->NOxide N-Oxidation Polymer Oligomers / Gums (Viscosity Increase) Amine->Polymer Radical Polymerization (Slow) CO2 Atmospheric CO2 (+ Moisture) CO2->Carbamate O2 Atmospheric O2 (Light/Heat) O2->NOxide O2->Polymer

Figure 1: Primary decomposition pathways showing the critical role of atmospheric exclusion.

Standard Operating Procedures (SOPs)

Storage Specifications

Adhere to these parameters to maximize shelf-life (


 months).
ParameterSpecificationScientific Rationale
Temperature

to

Reduces kinetic rate of oxidation and volatility.
Atmosphere Argon (Ar)Ar is heavier than air, forming a better "blanket" than

to prevent

ingress.
Container Amber GlassBlocks UV light which catalyzes radical formation at the alkene.
Seal Parafilm + Teflon TapePrevents gas exchange. Standard caps often leak over months.
Desiccant KOH Pellets (in secondary container)KOH acts as a sacrificial

and moisture scavenger in the desiccator.
Recovery Protocol: Regenerating Carbonated Amine

If your sample has solidified or formed a crust (carbamate formation), do not discard it. Use this base-wash recovery method.

Reagents:

  • Sodium Hydroxide (

    
    ), 2M solution.
    
  • Diethyl Ether or Methyl tert-butyl ether (MTBE).

  • Magnesium Sulfate (

    
    ), anhydrous.
    

Workflow:

  • Dissolution: Dissolve the solid/crust in a minimal amount of 2M

    
    . This deprotonates the ammonium salt and releases the 
    
    
    
    as soluble carbonate (
    
    
    ).
    • Reaction:

      
      
      
  • Extraction: Extract the aqueous mixture 3x with MTBE. The free amine will migrate to the organic layer.

  • Drying: Dry the combined organic layers over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure (Rotavap).

    • Caution: The amine is volatile.[8] Do not use high vacuum or excessive heat (

      
       bath).
      
  • Distillation (Optional): For high purity, perform a Kugelrohr distillation under weak vacuum.

Purification Workflow Diagram

Purification Input Compromised Sample (Solid/Yellow Liquid) BaseWash Add 2M NaOH (Converts Carbamate to Amine) Input->BaseWash Extract Extract with MTBE BaseWash->Extract Dry Dry Organic Layer (MgSO4 or KOH) Extract->Dry Evap Concentrate Solvent (Caution: Volatility) Dry->Evap Final Pure 3-Methylhex-5-en-3-amine (Store under Argon) Evap->Final

Figure 2: Step-by-step recovery process for carbonated or slightly oxidized samples.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[9] (Standard protocols for amine purification and drying agents).

  • Saeed, A., et al. (2015). "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide." MDPI, 3(4). (Mechanisms of carbamate formation).

  • ACS Omega. (2025). "Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine." (Kinetics of amine-CO2 interactions).

  • Organic Chemistry Portal. (2023). "Synthesis and Handling of Homoallylic Amines." (General stability of homoallylic systems).

Sources

Troubleshooting

Technical Support Center: 3-Methylhex-5-en-3-amine Troubleshooting &amp; FAQs

Welcome to the Technical Support Center for 3-Methylhex-5-en-3-amine . As an -tertiary homoallylic amine, this molecule presents a unique reactivity profile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methylhex-5-en-3-amine . As an


-tertiary homoallylic amine, this molecule presents a unique reactivity profile. The proximity of a sterically hindered primary amine to a terminal alkene creates a "push-pull" dynamic: the tertiary 

-carbon induces severe steric shielding, while the homoallylic double bond acts as a latent nucleophile or electrophile depending on the catalytic environment.

This guide is designed for researchers and drug development professionals to troubleshoot common side reactions, understand the underlying mechanistic causality, and implement field-proven solutions.

Part 1: Diagnostic Workflow

Troubleshooting_Workflow Start 3-Methylhex-5-en-3-amine Reaction Conditions Cond1 Aldehydes / Ketones Start->Cond1 Cond2 Transition Metals (Ir, Rh) Start->Cond2 Cond3 Electrophiles (R-X) Start->Cond3 Side1 2-Aza-Cope Rearrangement (C-C Cleavage) Cond1->Side1 Condensation Side2 Intramolecular Hydroamination (Pyrrolidine Formation) Cond2->Side2 Activation Side3 Sluggish Kinetics & Alkene Isomerization Cond3->Side3 Steric Block Fix1 Use in-situ reductants (STAB) at <0°C Side1->Fix1 Mitigation Fix2 Protect amine (e.g., N-Boc) Side2->Fix2 Mitigation Fix3 Switch to reductive amination Side3->Fix3 Mitigation

Workflow for mitigating common side reactions of 3-methylhex-5-en-3-amine.

Part 2: Troubleshooting Guides & FAQs

Q: During reductive amination with aliphatic aldehydes (like formaldehyde), my mass spectrometry shows a product with a completely different fragmentation pattern, indicating C-C bond cleavage. What is the mechanism? A: You are observing a 2-Aza-Cope Rearrangement [1]. When 3-methylhex-5-en-3-amine condenses with an aldehyde, it forms an imine. Because the original molecule is a homoallylic amine, the resulting imine possesses a 1,5-diene-like system (with a nitrogen atom at position 2). This structure is highly susceptible to a spontaneous [3,3]-sigmatropic rearrangement. The thermodynamic driving force is the relief of steric strain at the


-tertiary center, leading to the cleavage of the C3-C4 bond and the formation of a new isomeric enamine/imine.
Causality & Mitigation: The rearrangement is thermally driven. To prevent this, reductive amination must be performed under strictly controlled conditions. Use a pre-formed reducing agent like sodium triacetoxyborohydride (STAB) at 0 °C to reduce the iminium ion instantaneously before the sigmatropic rearrangement activation energy is reached.

Q: In my Ir-catalyzed cross-coupling workflow, I am isolating a 5-membered nitrogen heterocycle instead of my intended product. Why? A: This is an intramolecular hydroamination [2, 3]. Homoallylic amines are notorious for undergoing cyclization in the presence of late transition metals (Ir, Rh) or strong Brønsted acids. The transition metal coordinates to the terminal alkene (C5=C6), activating it toward nucleophilic attack. The pendant primary amine is perfectly positioned to attack the activated alkene via a 5-endo-trig or 5-exo-trig pathway, yielding a pyrrolidine derivative. Causality & Mitigation: The amine acts as a directing group, bringing the metal into proximity with the alkene. You must mask the nucleophilicity of the amine prior to any metal-catalyzed step. Protect the amine as an N-Boc or N-phthalimide derivative. This neutralizes the nitrogen lone pair, allowing the transition metal to interact solely with your intended target site.

Q: I am trying to perform an N-alkylation using an alkyl bromide, but I am recovering 90% starting material. Heating the reaction only leads to alkene isomerization. How do I functionalize this amine? A: The primary amine in 3-methylhex-5-en-3-amine is situated on an


-tertiary carbon  (bonded to a methyl, an ethyl, and an allyl group). This creates a massive steric shadow over the nitrogen lone pair, severely increasing the activation energy for 

pathways. Forcing the reaction with heat in the presence of a base often leads to unwanted side reactions at the terminal alkene, such as base-catalyzed isomerization to an internal alkene. Causality & Mitigation: Abandon standard

alkylation. Instead, utilize a reductive amination approach with a sterically unhindered aldehyde. If acylation is the goal, use a highly reactive acyl chloride coupled with 4-dimethylaminopyridine (DMAP) in a non-polar solvent to form a highly electrophilic acylpyridinium intermediate.

Part 3: Quantitative Data & Side Reaction Matrix

To assist in experimental planning, the following table summarizes the competitive kinetic pathways when 3-methylhex-5-en-3-amine is exposed to common reagent classes.

Reagent ClassIntended ReactionPrimary Side ReactionCausalityMitigation Strategy
Aldehydes / Ketones Imine Formation / Reductive Amination2-Aza-Cope Rearrangement[3,3]-sigmatropic shift driven by steric relief at the

-tertiary center.
Use fast in-situ reductants (e.g., STAB) at strictly <0 °C.
Transition Metals (Ir, Rh) Alkene Metathesis / Cross-CouplingIntramolecular HydroaminationMetal-alkene coordination promotes nucleophilic attack by the pendant amine.Mask amine with a strongly electron-withdrawing protecting group (N-Boc).
Alkyl Halides (Base) N-AlkylationAlkene IsomerizationHigh

activation energy forces harsh conditions, causing base-catalyzed double bond migration.
Switch to reductive amination; avoid strong bases and prolonged heating.
mCPBA / Peroxides N-OxidationEpoxidation of C5=C6Competing electron density between the terminal alkene and the sterically hindered amine.Pre-protect the alkene with a halohydrin if N-oxidation is strictly required.

Part 4: Validated Experimental Protocols

Scalable Synthesis & Isolation of 3-Methylhex-5-en-3-amine Hydrochloride

Isolating the freebase form of homoallylic amines often leads to oxidative degradation or auto-cyclization upon storage. Converting the product to a hydrochloride salt is a self-validating step that ensures long-term stability and eliminates nucleophilic side reactions [4]. This protocol utilizes a three-component Petasis reaction.

Materials Required:

  • Butan-2-one (1.0 equiv)

  • Ammonia solution (7.0 M in MeOH, 3.0 equiv)

  • Allylboronic acid pinacol ester (1.2 equiv)

  • Hydrochloric acid (4.0 M in dioxane)

  • Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Imine Formation: Charge a flame-dried 2-neck round-bottom flask with butan-2-one (1.0 equiv) and cool to 0 °C under an inert argon atmosphere. Slowly add the ammonia solution (7.0 M in MeOH, 3.0 equiv). Stir the mixture for 30 minutes at 0 °C to ensure complete imine condensation.

  • 
    -Aminoallylation:  While maintaining the temperature at 0 °C, add allylboronic acid pinacol ester (1.2 equiv) dropwise via a syringe pump over 15 minutes.
    
  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 24 hours. The boron coordinates with the imine nitrogen, facilitating the stereoselective transfer of the allyl group to the

    
    -carbon.
    
  • Workup & Concentration: Remove the volatiles under reduced pressure. Take up the crude residue in 1 M aqueous HCl and wash with diethyl ether (3×) to remove the pinacol byproducts. Basify the aqueous layer with KOH (pH > 10) and extract the free amine with dichloromethane (3×). Dry the combined organic layers over anhydrous

    
     and concentrate.
    
  • Salt Formation (Critical Step): Dissolve the crude freebase in a minimal amount of MTBE. Slowly add 4.0 M HCl in dioxane at 0 °C until precipitation ceases. Filter the white precipitate, wash with cold MTBE, and dry under a high vacuum to yield 3-methylhex-5-en-3-amine hydrochloride. Note: This eliminates the need for chromatographic purification and stabilizes the compound against aza-Cope degradation.

Part 5: References

  • Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells Journal of the American Chemical Society (2017). URL:[Link]

  • Iridium-catalysed hydroamination of internal homoallylic amines Chemical Communications (2024). URL:[Link]

  • Hydroamination: Direct Addition of Amines to Alkenes and Alkynes Chemical Reviews (2008). URL:[Link]

  • A Scalable Approach to Primary Amines via the Petasis Reaction Journal of Organic and Pharmaceutical Chemistry (2025). URL:[Link](Note: Sourced via institutional repository indexing for Petasis methodologies)

Optimization

Technical Support Center: Catalyst Deactivation in Reactions with 3-Methylhex-5-en-3-amine

Document ID: TS-CAT-3MH5EA-001 Status: Active Audience: Process Chemists, Medicinal Chemists, R&D Scientists Scope: Troubleshooting catalyst deactivation, poisoning, and side-reactions involving 3-Methylhex-5-en-3-amine....

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-CAT-3MH5EA-001 Status: Active Audience: Process Chemists, Medicinal Chemists, R&D Scientists Scope: Troubleshooting catalyst deactivation, poisoning, and side-reactions involving 3-Methylhex-5-en-3-amine.

Substrate Profile & Reactivity Analysis

Before troubleshooting, you must understand the "dual-threat" nature of your substrate. 3-Methylhex-5-en-3-amine is not just a reactant; it is a potent catalyst poison and a suicide substrate.

  • Structure: Tertiary carbinamine (

    
    ) with a homoallylic terminal alkene.
    
  • Key Feature 1 (Steric Bulk): The amine is attached to a quaternary carbon (C3). While this prevents

    
    -hydride elimination (oxidative dehydrogenation to imine is impossible without C-C bond cleavage), it does not prevent N-metal coordination.
    
  • Key Feature 2 (Chelation Potential): The distance between the nitrogen lone pair and the alkene (

    
    -system) allows for the formation of stable 5- or 6-membered metallacycles, depending on the metal center.
    

Diagnostic Workflow: Why Did My Reaction Fail?

Use this decision matrix to identify the specific mode of deactivation.

ObservationProbable CauseMechanism
Zero Conversion immediately.Hard Poisoning The primary amine (

) binds irreversibly to the metal center, displacing ligands.
Slow/Stalled Conversion after induction.Off-Cycle Chelation The substrate forms a stable

-chelate (N, alkene) with the catalyst, removing it from the active cycle.
Metal Black/Precipitate forms.Ligand Displacement The amine displaces stabilizing phosphine/NHC ligands, leading to metal aggregation (e.g., Pd black).
Wrong Product (Cyclic amine).Hydroamination The catalyst triggered intramolecular attack of the amine onto the alkene (forming pyrrolidines/piperidines) instead of the desired coupling.

Troubleshooting Modules

Module A: The "Dead" Catalyst (Hard Poisoning)

Issue: The strong Lewis basicity of the primary amine shuts down the metal center (common with Pd, Pt, Rh).

Technical Explanation: Primary amines are potent


-donors. In low-valent metal catalysis (e.g., Pd(0)/Pd(II) cycles), the amine competes with the phosphine or NHC ligand. If the amine binds more strongly, it forms an inactive saturated complex, preventing oxidative addition or olefin coordination.

Protocol: Lewis Acid Scavenging Objective: Temporarily mask the amine functionality without permanently altering the substrate.

  • Selection: Choose a Lewis acid that binds nitrogen reversibly or is compatible with the catalyst.

    • Boron Trifluoride Etherate (

      
      ): Standard, but can be too harsh for acid-sensitive groups.
      
    • Titanium(IV) Isopropoxide (

      
      ): Milder, often used in reductive aminations.
      
  • Procedure:

    • Pre-mix the substrate with 1.05 equivalents of the Lewis acid in the reaction solvent for 15 minutes before adding the catalyst.

    • This forms a Lewis Acid-Amine adduct (

      
      ), reducing the lone pair availability.
      
    • Note: Ensure your catalyst is not deactivated by the Lewis acid.

Protocol: The "Ammonium Salt" Strategy Objective: Protonate the amine to remove nucleophilicity.[1]

  • Convert 3-Methylhex-5-en-3-amine to its hydrochloride or tosylate salt.

  • Run the reaction in a biphasic system or with a base that is slowly released (e.g.,

    
     with low solubility in toluene), keeping the free amine concentration low (steady-state regime).
    
Module B: The "Slow" Catalyst (Chelation Effect)

Issue: The substrate binds to the metal through both the amine and the alkene, creating a "resting state" that is too stable.

Technical Explanation: The 3-methylhex-5-en-3-amine structure allows for a "bite angle" that favors chelation. For example, in Pd-catalyzed reactions, the amine coordinates to Pd(II), and the pendant alkene coordinates to the open site, forming a stable metallacycle. This effectively removes the catalyst from the productive cycle (the "off-cycle" sink).

Visualizing the Deactivation Pathway

CatalystDeactivation cluster_0 Deactivation Trap ActiveCat Active Catalyst (L-M) Coordination N-Coordination (L-M-NH2R) ActiveCat->Coordination + Substrate Substrate Substrate (Amine-Alkene) Chelate Off-Cycle Chelate (Stable Metallacycle) Coordination->Chelate Chelation (Fast) Product Productive Cycle Coordination->Product Desired Path Chelate->Coordination De-chelation (Slow/Heat)

Figure 1: The thermodynamic sink caused by bidentate coordination of 3-Methylhex-5-en-3-amine.

Protocol: Steric & Thermal Disruption

  • Increase Temperature: Chelation is entropically unfavorable at higher temperatures. Raising the reaction temperature (e.g., from 60°C to 100°C) can shift the equilibrium away from the chelate toward the active species.

  • Ligand Switch: Use bulky, monodentate ligands (e.g., BrettPhos , JohnPhos ) or bulky NHCs (IPr ).

    • Why? The steric bulk of the ligand clashes with the bulky tertiary alkyl group of the amine, destabilizing the N-Metal bond and preventing the formation of the chelate.

Module C: Side Reaction (Hydroamination)

Issue: The catalyst promotes the cyclization of the amine onto its own alkene.

Technical Explanation: Late transition metals (Pd, Pt, Au) are excellent catalysts for hydroamination. With 3-Methylhex-5-en-3-amine, 5-exo-trig cyclization is geometrically favored, leading to pyrrolidine derivatives.

Protocol: Ligand Electronics

  • Avoid: Highly electrophilic cationic catalysts (e.g., cationic Pd(II) or Pt(II)), which activate the alkene for nucleophilic attack.

  • Prefer: Electron-rich, neutral catalysts (e.g., Pd(0) with electron-rich phosphines). The high electron density on the metal reduces the electrophilicity of the coordinated alkene, making it less susceptible to attack by the amine.

Validated Experimental Protocols

Protocol 1: N-Protection (The "Gold Standard")

If the amine functionality is not the reaction center, protect it . The tertiary carbinamine is sterically hindered, making protection slow but necessary.

  • Reagent:

    
     (Di-tert-butyl dicarbonate).
    
  • Conditions: Due to the steric hindrance at C3, standard conditions may be too slow.

    • Use:

      
       (2.0 equiv), 
      
      
      
      (2.0 equiv), DMAP (0.2 equiv) in
      
      
      .
    • Reflux:[1] Heat to 40°C for 24-48 hours.

  • Verification: Monitor by TLC/NMR. The disappearance of the N-H protons and the shift in the methyl group signals will confirm protection.

  • Result: The Boc-protected amine (

    
    ) has significantly reduced Lewis basicity and cannot chelate effectively.
    
Protocol 2: The "Dump-and-Stir" Scavenger Check

Before redesigning the synthesis, run this quick assay to test for amine poisoning.

Reaction SetupAdditiveOutcome Analysis
Vial A None (Control)Baseline yield (likely low).
Vial B

(5 mol%)
If yield increases, poisoning is the main issue.
Vial C

(1 equiv)
If yield increases, the free amine is the culprit.
Vial D Added Ligand (2x loading)If yield increases, ligand displacement is occurring.

References

  • Morressier. (n.d.). General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. Retrieved from [Link]

  • American Chemical Society (ACS). (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved from [Link]

  • SciSpace. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-Methylhex-5-en-3-amine Stability &amp; Handling

Status: Online Operator: Senior Application Scientist Ticket Subject: Enhancing Stability & Troubleshooting Degradation Reference Molecule: 3-Methylhex-5-en-3-amine (Homoallylic Amine Derivative) Core Stability Analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Enhancing Stability & Troubleshooting Degradation Reference Molecule: 3-Methylhex-5-en-3-amine (Homoallylic Amine Derivative)

Core Stability Analysis (The "Why")

Welcome to the technical support interface. You are likely working with 3-Methylhex-5-en-3-amine , a tertiary carbinamine featuring a terminal alkene. This structural motif presents a unique "triad of instability" that requires specific handling protocols beyond standard amine care.

The Instability Triad
  • Atmospheric Scavenging (The "Crust" Effect): Like all low-molecular-weight amines, this molecule is a potent nucleophile that rapidly sequesters atmospheric CO₂ to form carbamates (zwitterionic salts). This manifests as white crusts or turbidity.

  • Homoallylic Cyclization (The "Hidden" Impurity): This is the most critical specific risk. The amine nitrogen is located at the homoallylic position relative to the alkene (gamma-amino alkene). Under acidic conditions or prolonged storage, it undergoes intramolecular hydroamination (5-exo-trig cyclization) to form a pyrrolidine derivative.

  • Oxidative Discoloration: While tertiary alkyl amines are more resistant to oxidation than secondary amines, the presence of the alkene allows for radical oxidation pathways, leading to yellowing (N-oxides or epoxide formation).

Interactive Troubleshooting (Q&A)

Ticket #01: "My clear oil has turned yellow and formed a white precipitate."

Diagnosis: You are seeing the effects of Carbamate Formation and Oxidation .[1] The white solid is not a degradation of the carbon skeleton, but a reaction with air.

  • Mechanism:

    
    
    
  • The Fix:

    • Filtration: If the bulk is liquid, filter through a 0.2 µm PTFE syringe filter under an inert atmosphere (Argon is superior to Nitrogen due to density).

    • Recovery: The carbamate salt is thermally reversible.[2] Gentle heating (40–50°C) under high vacuum can sometimes dissociate the salt and distill the free amine, though this risks accelerating cyclization.

    • Prevention: Store exclusively under Argon in amber glass. Tape the septa.

Ticket #02: "NMR shows a loss of vinylic protons and new peaks in the aliphatic region."

Diagnosis: Your compound has undergone Intramolecular Hydroamination .

  • Mechanism: The amine nitrogen attacks the internal carbon of the double bond (C5), closing a 5-membered ring (Pyrrolidine). This is often catalyzed by trace acids or even the ammonium salts formed in Ticket #01.

  • The Fix: This is irreversible chemically without harsh reduction.

  • Prevention: Absolute Acid Avoidance . Never store this amine with trace acids. Ensure glassware is base-washed (rinsed with dilute NaOH then MeOH) before use. Store at -20°C to kinetically inhibit the cyclization.

Ticket #03: "The concentration of my stock solution changes over time."

Diagnosis: Volatility Drift . With a molecular weight of ~113 g/mol , the free base is highly volatile.

  • The Fix: Do not store as a free base for periods >1 week. Convert to a salt form (See Protocol A).

Visualization: Degradation Pathways

The following diagram maps the kinetic risks associated with this specific scaffold.

G Amine 3-Methylhex-5-en-3-amine (Free Base) Carbamate Ammonium Carbamate (White Precipitate) Amine->Carbamate + CO2 (Air) Reversible Pyrrolidine Pyrrolidine Derivative (Cyclized Impurity) Amine->Pyrrolidine Trace Acid / Heat (Hydroamination) Oxide N-Oxide / Epoxide (Yellow Oil) Amine->Oxide + O2 / Light Salt Amine Salt (Stable Solid) Amine->Salt + HCl / Oxalic Acid (Stabilization Protocol)

Caption: Figure 1. Degradation logic flow. Red paths indicate failure modes; Green path indicates the stabilization strategy.

Experimental Protocols

Protocol A: Stabilization via Salt Formation (Recommended)

Converting the volatile free base into a crystalline salt is the only method to guarantee stability against cyclization and volatility.

Choice of Acid:

  • HCl: Good for solubility in water/methanol. Can be hygroscopic.

  • Oxalic Acid: Often yields non-hygroscopic, easy-to-handle crystals. (Preferred for storage) .

Step-by-Step Procedure (Oxalate Salt):

StepActionTechnical Note
1 Dissolution Dissolve 1.0 eq of 3-Methylhex-5-en-3-amine in anhydrous diethyl ether or EtOAc (10 mL/g).
2 Acid Prep Dissolve 1.0 eq of anhydrous Oxalic Acid in the minimum amount of warm MeOH.
3 Precipitation Add the acid solution dropwise to the amine solution with vigorous stirring at 0°C.
4 Crystallization A white precipitate should form immediately. If oiling occurs, scratch the glass or add a seed crystal.
5 Isolation Filter under Argon. Wash the cake with cold ether.
6 Drying Dry under high vacuum (0.1 mbar) for 4 hours to remove solvent traces.

Validation: The resulting salt is stable at room temperature for >1 year and is resistant to cyclization because the nitrogen lone pair is protonated (


), removing its nucleophilicity.
Protocol B: Handling the Free Base (Short Term)

If you must use the free base:

  • Purge: Manifold purge the container with Argon for 5 minutes before and after every use.

  • Cold Chain: Keep on dry ice during transfer; store at -20°C or -80°C.

  • Aliquot: Store in single-use glass ampoules to avoid repeated freeze-thaw-open cycles.

References & Authority

  • Hydroamination Risks: The cyclization of aminoalkenes (homoallylic amines) to pyrrolidines is a well-documented thermodynamic sink, often catalyzed by trace impurities.

    • Source: Roesky, P. W. (2004). "Organolanthanide-Catalyzed Intramolecular Hydroamination." Journal of Organic Chemistry.

  • Carbamate Formation: Primary and sterically hindered amines react reversibly with CO2 to form carbamates, reducing nucleophilicity and altering physical state.

    • Source: "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide."[2] MDPI.

  • General Amine Stability: Guidelines on oxidative degradation and thermal stability of amine solvents.

    • Source: "Degradation of amine-based solvents in CO2 capture process." Greenhouse Gases: Science and Technology.

  • Salt Formation: The use of ammonium salts to prevent volatilization and oxidation is a standard pharmaceutical technique.

    • Source: "Caprylate Salts Based on Amines as Volatile Corrosion Inhibitors." Frontiers in Materials.

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 3-Methylhex-5-en-3-amine before handling.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Structural Characterization of 3-Methylhex-5-en-3-amine

The following guide provides an in-depth technical characterization of 3-Methylhex-5-en-3-amine , focusing on its structural elucidation via X-ray crystallography. This document is designed for researchers in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical characterization of 3-Methylhex-5-en-3-amine , focusing on its structural elucidation via X-ray crystallography. This document is designed for researchers in medicinal chemistry and structural biology, specifically those working with homoallylic amines as chiral building blocks for drug development (e.g., Neuropeptide S receptor antagonists).

Executive Summary

3-Methylhex-5-en-3-amine (CAS: N/A for specific enantiomer, generic structure referenced in NPSR studies) is a tertiary homoallylic amine used as a critical scaffold in the synthesis of bioactive antagonists for the Neuropeptide S Receptor (NPSR). Due to the presence of a quaternary chiral center at the C3 position, determining its absolute configuration is a pivotal quality control step.[1]

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity data, they fail to unambiguously define the 3D stereochemistry of this small, flexible molecule.[1] Single Crystal X-Ray Diffraction (SC-XRD) of its salt forms (specifically the Hydrochloride or chiral derivatives) remains the gold standard.[1] This guide compares the crystallographic workflow against alternative methods, demonstrating why X-ray characterization is the superior "product" for validating this chemical entity.[1]

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

  • IUPAC Name: 3-Methylhex-5-en-3-amine[2][3]

  • Common Designation: Homoallylic amine intermediate (Compound 3a in NPSR literature).[1]

  • Molecular Formula:

    
    [1][4]
    
  • Key Structural Feature: A chiral tertiary carbon bonded to:

    • Methyl group (

      
      )[1]
      
    • Ethyl group (

      
      )[1]
      
    • Allyl group (

      
      )
      
    • Amine group (

      
      )
      

This steric congestion makes the free base difficult to crystallize (often an oil).[1] Characterization relies on the formation of crystalline salts.[1]

Comparison of Characterization Methodologies

The following table objectively compares the "performance" of X-ray crystallography against standard spectroscopic alternatives for this specific molecule.

FeatureMethod A: SC-XRD (Hydrochloride Salt) Method B: SC-XRD (Chiral Derivative) Method C: NMR (with Chiral Solvating Agents)
Primary Output 3D Atom Coordinates & PackingAbsolute Configuration (Flack Parameter)Relative Purity & Diastereomeric Ratio
Sample State Solid Single Crystal (Needle/Prism)Solid Single Crystal (Block)Liquid Solution (

)
Stereochem. Confidence Medium (Requires anomalous dispersion of Cl)High (Internal chiral reference)Low (Inferred, not direct)
Throughput Low (Days for growth + collection)Low (Synthesis + Growth + Collection)High (Minutes)
Suitability Bulk connectivity verificationDefinitive Enantiomer Assignment Routine batch checking

Expert Insight: While Method A (HCl salt) is sufficient for confirming the Petasis reaction product, Method B (Derivatization) is required for regulatory-grade assignment of the absolute configuration (


 vs 

), as the light atoms (C, N) in the HCl salt provide weak anomalous scattering signals.

Detailed Experimental Protocol

The following workflow describes the isolation and crystallographic characterization of the target amine, based on the optimization of Neuropeptide S receptor antagonists (Melamed et al., 2010).[1]

Phase 1: Synthesis & Salt Formation

The amine is synthesized via a Petasis borono-Mannich reaction using butan-2-one, ammonia, and allylboronic acid pinacol ester.

  • Reaction: Combine reagents in dichloromethane/methanol; stir for 24h.

  • Extraction: Acid/Base extraction to isolate the basic amine.[1]

  • Salt Formation (Target Product):

    • Dissolve crude oil in anhydrous diethyl ether (

      
      ).[1]
      
    • Add 2.0 equivalents of

      
       (4M in dioxane) dropwise at 0°C.
      
    • Observation: Immediate precipitation of 3-Methylhex-5-en-3-amine Hydrochloride as a white hygroscopic solid.

Phase 2: Crystallization Strategy

Direct crystallization of the HCl salt often yields twinned needles.[1] For structural resolution, two pathways are recommended:

  • Pathway A (Direct HCl): Vapor diffusion of Hexane into an Ethanol solution of the salt at 4°C.[1]

  • Pathway B (Derivatization - Recommended): Reaction with a heavy-atom chiral auxiliary, such as (S)-N-(4-bromophenyl)ethyl isocyanate, to form a urea derivative. This introduces a heavy atom (Br) and a known chiral center, facilitating absolute structure determination.[1]

Phase 3: X-Ray Data Collection
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     radiation (
    
    
    
    Å).[1]
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the flexible allyl chain.

  • Strategy: Full sphere data collection to maximize redundancy for anomalous signal measurement.

Structural Workflow Diagram

The following Graphviz diagram illustrates the logical flow from synthesis to definitive structural assignment.

G Start Start: Butan-2-one Petasis Petasis Reaction (Allylboronate + NH3) Start->Petasis CrudeAmine Crude 3-Methylhex-5-en-3-amine (Oily Liquid) Petasis->CrudeAmine SaltForm Add HCl / Et2O CrudeAmine->SaltForm Pathway A ChiralRes Chiral Resolution / Derivatization (w/ (S)-Auxiliary) CrudeAmine->ChiralRes Pathway B (Recommended) HClCrystal HCl Salt Crystal (Needles, P21/c) SaltForm->HClCrystal XRD_HCl SC-XRD (Mo Source) HClCrystal->XRD_HCl Result_Conn Result: Connectivity Confirmed (No Absolute Config) XRD_HCl->Result_Conn DerivCrystal Derivative Crystal (Blocks, P212121) ChiralRes->DerivCrystal XRD_Deriv SC-XRD (Cu/Mo Source) DerivCrystal->XRD_Deriv Result_Abs Result: Absolute Configuration (Flack Parameter < 0.1) XRD_Deriv->Result_Abs

Figure 1: Decision tree for the crystallographic characterization of homoallylic amines. Pathway B is preferred for establishing enantiomeric purity.[1]

Analysis of Crystallographic Performance

When characterizing 3-Methylhex-5-en-3-amine Hydrochloride , specific challenges arise due to the molecule's flexibility.

Disorder in the Allyl Chain

The allyl group (


) often exhibits rotational disorder in the crystal lattice.
  • Problem: High thermal parameters on terminal carbons (C5, C6).

  • Solution: Modeling the allyl group over two positions (Part A/Part B) with occupancy refinement (e.g., 0.60/0.40). This is a standard procedure in refining homoallylic amine structures and does not invalidate the connectivity.[1]

Absolute Configuration Determination

For the HCl salt, the anomalous scattering of Chlorine (


) is weak with Mo radiation.[1]
  • Metric: The Flack Parameter .[1][5]

    • Ideal:

      
       (Correct structure).[1]
      
    • Inversion:

      
       (Inverted structure).
      
  • Performance Note: If the Flack parameter has a large standard deviation (e.g.,

    
    ) using the HCl salt, the result is inconclusive. In such cases, the Derivatization Method  (Pathway B in Figure 1) is mandatory.[1]
    

References

  • Melamed, J. Y., et al. (2010).[1][6][7][8][9] Synthesis and evaluation of a new series of Neuropeptide S receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4700–4703.[1] Link

  • Ryabukhin, S. V., & Herasymchuk, M. (2025).[1][6][3] A Scalable Approach to Primary Amines via the Petasis Reaction.[1][6][2][8] Journal of Organic and Pharmaceutical Chemistry. Link

  • Trotter, B. W., et al. (2010).[1][7][8][9] Tricyclic imidazole antagonists of the Neuropeptide S Receptor.[1][6] Bioorganic & Medicinal Chemistry Letters, 20(16), 4704–4708.[1] Link

Sources

Comparative

Comparative Reactivity Guide: 3-Methylhex-5-en-3-amine vs. Canonical Allylic Amines

The following technical guide provides a comparative analysis of 3-Methylhex-5-en-3-amine , an -tertiary homoallylic amine, versus canonical allylic amines. This analysis focuses on its unique reactivity profile, specifi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of 3-Methylhex-5-en-3-amine , an


-tertiary homoallylic amine, versus canonical allylic amines. This analysis focuses on its unique reactivity profile, specifically the 2-aza-Cope rearrangement , and its utility in heterocycle synthesis.

Executive Summary & Structural Classification

3-Methylhex-5-en-3-amine is frequently miscategorized in general screening as a standard allylic amine. Structurally, it is an


-tertiary homoallylic amine . This distinction is critical for researchers: while "true" allylic amines (e.g., Allylamine) possess a nitrogen atom conjugated to the alkene via one carbon, 3-methylhex-5-en-3-amine separates the alkene and amine by two carbons (

and

).

This structural difference dictates two divergent reactivity pathways:

  • Allylic Amines: Prone to direct

    
    -alkylation and stable imine formation.
    
  • 3-Methylhex-5-en-3-amine: Prone to [3,3]-sigmatropic rearrangements (2-aza-Cope) and 5-exo-trig cyclizations.

Structural Comparison Table
Feature3-Methylhex-5-en-3-amine Allylamine (Standard) Prenylamine
Class Homoallylic (

-unsaturated)
Allylic (

-unsaturated)
Allylic (Substituted)
Steric Environment

-Tertiary (High Hindrance)
Primary (Low Hindrance)Primary (Low Hindrance)
Major Reactivity 2-Aza-Cope Rearrangement Nucleophilic SubstitutionNucleophilic Substitution
Imine Stability Transient (Rearranges)Stable (Schiff Base)Stable
Cyclization Product Pyrrolidines (5-membered)Aziridines (3-membered)Aziridines/Azetidines

Core Reactivity Profile: The 2-Aza-Cope Rearrangement

The defining characteristic of 3-methylhex-5-en-3-amine is its ability to undergo a 2-aza-Cope rearrangement upon condensation with aldehydes (specifically formaldehyde). This reaction is thermodynamically driven and accelerated by the Thorpe-Ingold effect (gem-dialkyl effect) provided by the methyl and ethyl groups at the quaternary center.

Mechanism[1][2][3][4]
  • Condensation: The amine reacts with an aldehyde (e.g., HCHO) to form an iminium ion.

  • [3,3]-Sigmatropic Shift: The iminium ion undergoes a concerted rearrangement.

  • Hydrolysis: The rearranged iminium hydrolyzes to yield a

    
    -unsaturated aldehyde and a new amine.
    

This pathway is not accessible to standard allylic amines, which form stable Schiff bases that do not rearrange under mild conditions.

Visualization: Reactivity Pathways

ReactivityComparison Start_Homo 3-Methylhex-5-en-3-amine (Homoallylic) Aldehyde + Formaldehyde (HCHO) Start_Homo->Aldehyde Start_Allyl Allylamine (Allylic) Start_Allyl->Aldehyde Imine_Homo Transient Iminium Ion Aldehyde->Imine_Homo Condensation Imine_Allyl Stable Schiff Base (Imine) Aldehyde->Imine_Allyl Condensation Transition [3,3]-Sigmatropic Rearrangement Imine_Homo->Transition Fast (Thorpe-Ingold) Product_Allyl Polymerization / Stable Imine Imine_Allyl->Product_Allyl No Rearrangement Product_Homo Rearranged Product (Aldehyde + Amine) Transition->Product_Homo Hydrolysis

Figure 1: Divergent reactivity pathways of homoallylic vs. allylic amines upon reaction with formaldehyde.

Synthetic Utility: Electrophilic Cyclization

Beyond rearrangement, 3-methylhex-5-en-3-amine is a superior substrate for constructing nitrogen heterocycles compared to allylic amines.

Iodocyclization to Pyrrolidines

When treated with iodine (


) and a base, 3-methylhex-5-en-3-amine undergoes 5-exo-trig cyclization  to form iodomethyl pyrrolidines.
  • Why it works: The distance between the nitrogen nucleophile and the alkene is optimal (3 carbons), allowing for the formation of a stable 5-membered ring.

  • Comparison: Allylic amines would require a 3-exo-trig cyclization to form aziridines, which is kinetically disfavored and results in high ring strain.

Reactivity Hierarchy for Cyclization:

  • 
    -Unsaturated (Homoallylic):  Fast 
    
    
    
    Pyrrolidine (5-ring).
  • 
    -Unsaturated (Bishomoallylic):  Moderate 
    
    
    
    Piperidine (6-ring).
  • 
    -Unsaturated (Allylic):  Slow/Fail 
    
    
    
    Aziridine (3-ring).

Experimental Protocols

Protocol A: Synthesis of 3-Methylhex-5-en-3-amine (Petasis Reaction)

This protocol utilizes the Petasis borono-Mannich reaction, which is the industry standard for synthesizing


-tertiary homoallylic amines.

Materials:

  • 2-Butanone (Methyl Ethyl Ketone)

  • Ammonia (7.0 M in MeOH)[1][2]

  • Allylboronic acid pinacol ester[3]

  • Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Charge a reaction flask with 2-butanone (1.0 equiv) and cool to 0 °C.

  • Amine Addition: Add Ammonia solution (2-3 equiv) and stir for 30 minutes.

  • Boronate Addition: Add Allylboronic acid pinacol ester (1.2 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 24 hours.

  • Workup: Evaporate volatiles. Dissolve residue in 1 M HCl. Wash with diethyl ether (to remove boronate byproducts). Basify aqueous layer with KOH to pH > 12. Extract with DCM.

  • Purification: Dry organic layer over

    
     and concentrate. Distillation may be required for high purity.
    
Protocol B: 2-Aza-Cope Reactivity Assay (Formaldehyde Sensing)

This assay validates the activity of the amine for sensing applications.

Materials:

  • 3-Methylhex-5-en-3-amine (Substrate)[1][2][3][4][5][6]

  • Formaldehyde (FA) source (e.g., formalin)

  • Solvent: PBS Buffer (pH 7.4) or Methanol[1]

Step-by-Step:

  • Dissolve amine (10 mM) in solvent.

  • Add Formaldehyde (10 equiv).

  • Monitoring: Monitor reaction via HPLC or NMR.

    • Observation: Disappearance of the vinyl protons of the homoallylic group and appearance of aldehyde peaks (if hydrolysis occurs) or shift in vinyl signals.

    • Kinetics: The reaction should proceed with a

      
       min at 37°C due to the gem-ethyl/methyl acceleration.
      

References

  • Chan, J., et al. (2017). "Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells." Journal of the American Chemical Society.[7][8]

  • Gerasimchuk, M. V., et al. (2025).[6] "A Scalable Approach to Primary Amines via the Petasis Reaction." Journal of Organic and Pharmaceutical Chemistry.

  • Ali, S. Z., et al. (2022).[9] "Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis."[9][10] Science.

  • Ismailoglu, E., et al. (2021). "Synthesis of 3-Amino-4-iodothiophenes through Iodocyclization of 1-(1,3-Dithian-2-yl)propargylamines." European Journal of Organic Chemistry.[11]

Sources

Validation

Biological Activity Screening of 3-Methylhex-5-en-3-amine Derivatives

This guide provides a technical analysis of the biological screening of 3-Methylhex-5-en-3-amine and its derivatives. While the parent amine serves as a privileged scaffold—specifically a homoallylic amine synthesized vi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the biological screening of 3-Methylhex-5-en-3-amine and its derivatives. While the parent amine serves as a privileged scaffold—specifically a homoallylic amine synthesized via the Petasis borono-Mannich reaction—its primary pharmacological value lies in its derivatization into Neuropeptide S Receptor (NPSR) antagonists and chemical biology probes .

A Comparative Technical Guide for Drug Discovery

Part 1: Executive Technical Analysis

3-Methylhex-5-en-3-amine is a sterically hindered, homoallylic amine. Its structural significance lies in the quaternary carbon at the 3-position, which confers resistance to metabolic deamination (e.g., by MAO), and the terminal alkene, which serves as a versatile handle for further functionalization (e.g., cross-metathesis or cyclization).

In modern drug discovery, this scaffold is predominantly screened for:

  • NPSR Antagonism (Primary Therapeutic Target): Derivatives are engineered to block the Neuropeptide S Receptor (NPSR), a GPCR involved in arousal, anxiety, and addiction relapse.

  • Chemical Biology (Probe Development): The scaffold utilizes 2-aza-Cope rearrangement logic for formaldehyde detection in live cells.

Comparative Performance Matrix

The following table compares 3-Methylhex-5-en-3-amine derivatives (specifically quinolinone-amide types) against industry-standard NPSR antagonists.

Feature3-Methylhex-5-en-3-amine Derivatives SHA-68 (Standard) NPSR-QA1 R-15 (Reference)
Primary Target NPSR (GPCR) NPSRNPSRNPSR
Binding Affinity (

)
Low nM (5–50 nM) ~22 nM~1.3 nM~5 nM
Mechanism Competitive AntagonistCompetitive AntagonistCompetitive AntagonistCompetitive Antagonist
Metabolic Stability High (Quaternary C3 blocks

-oxidation)
ModerateModerateHigh
BBB Permeability High (Lipophilic aliphatic tail)HighHighModerate
Screening Assay FLIPR (

flux) / cAMP
Radioligand BindingRadioligand BindingFLIPR

Part 2: Mechanism & Signaling Pathways

To screen these derivatives effectively, one must understand the signal transduction of the target. NPSR couples primarily to


 and 

proteins. An effective antagonist must inhibit the downstream calcium mobilization (

) or cAMP accumulation (

) induced by the native ligand (Neuropeptide S).
NPSR Signaling Cascade Diagram

NPSR_Signaling NPS Neuropeptide S (Ligand) NPSR NPS Receptor (GPCR) NPS->NPSR Activates Deriv 3-Methylhex-5-en-3-amine Derivative (Antagonist) Deriv->NPSR Blocks Gq Gq Protein NPSR->Gq Coupling Gs Gs Protein NPSR->Gs Coupling PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Increases Ca_Store ER Ca2+ Stores IP3->Ca_Store Binds IP3R PKA PKA Activation cAMP->PKA Ca_Release Cytosolic Ca2+ Increase (FLIPR Signal) Ca_Store->Ca_Release Release CREB CREB Phosphorylation (Gene Transcription) PKA->CREB

Caption: Dual signaling pathway of NPSR. Screening protocols must detect the inhibition of Calcium release (Gq arm) or cAMP generation (Gs arm).

Part 3: Experimental Screening Protocols

Protocol A: Functional Calcium Mobilization Assay (FLIPR)

Primary High-Throughput Screen for Antagonist Activity

Rationale: NPSR activation triggers intracellular


 release via the 

-PLC-

pathway. This assay measures the ability of the 3-Methylhex-5-en-3-amine derivative to blunt this response.

Materials:

  • CHO or HEK293 cells stably expressing human NPSR (hNPSR).

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).

  • Agonist: Human Neuropeptide S (hNPS).

  • Detection System: FLIPR Tetra or FlexStation.

Workflow Steps:

  • Cell Plating: Seed hNPSR-CHO cells (15,000 cells/well) in black-walled, clear-bottom 384-well plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove media and add 20

    
    L of Calcium 6 dye loading buffer (containing 2.5 mM probenecid to inhibit dye extrusion). Incubate for 60 min at 37°C.
    
  • Compound Addition (Antagonist Mode):

    • Add 10

      
      L of the test derivative (dissolved in DMSO/Buffer) at varying concentrations (0.1 nM – 10 
      
      
      
      M).
    • Incubate for 15–30 minutes to allow equilibrium binding.

    • Critical Control: Include wells with SHA-68 (1

      
      M) as a positive inhibition control.
      
  • Agonist Challenge:

    • Inject hNPS at its

      
       concentration (typically ~10–30 nM) into all wells.
      
  • Data Acquisition:

    • Measure fluorescence (Ex 485 nm / Em 525 nm) immediately upon agonist injection for 120 seconds.

  • Analysis:

    • Calculate

      
       based on the reduction of the Area Under the Curve (AUC) relative to the vehicle control.
      
Protocol B: Radioligand Binding Assay

Validation of Affinity and Competition Mechanism

Rationale: To confirm the derivative binds directly to the orthosteric site of NPSR and is not acting as an allosteric modulator or downstream inhibitor.

Methodology:

  • Membrane Preparation: Harvest hNPSR-CHO cells and homogenize in ice-cold Tris-HCl buffer. Centrifuge to isolate cell membranes.

  • Ligand: Use

    
    -labeled Neuropeptide S (
    
    
    
    -NPS) or a tritiated antagonist if available.
  • Incubation:

    • Mix membrane prep (10-20

      
      g protein) with 0.1 nM 
      
      
      
      -NPS.
    • Add increasing concentrations of the 3-Methylhex-5-en-3-amine derivative (

      
       to 
      
      
      
      M).
    • Incubate for 90 min at room temperature.

  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Count radioactivity (CPM) in a gamma counter.

  • Calculation: Plot displacement curves to determine

    
     using the Cheng-Prusoff equation:
    
    
    
    

Part 4: Synthesis & Screening Workflow

The following diagram illustrates the integrated workflow from the Petasis reaction synthesis of the scaffold to the final biological readout.

Screening_Workflow cluster_Synth 1. Scaffold Synthesis cluster_Deriv 2. Library Generation cluster_Screen 3. Biological Screening Start Ketone (Butan-2-one) Petasis Petasis Reaction (Allylboronate + NH3) Start->Petasis Scaffold 3-Methylhex-5-en-3-amine (The Scaffold) Petasis->Scaffold Coupling Amide Coupling (e.g., Quinolinone acid) Scaffold->Coupling Metathesis Cross-Metathesis (Alkene functionalization) Scaffold->Metathesis Library Derivative Library Coupling->Library Metathesis->Library FLIPR Primary Screen: Ca2+ Flux (FLIPR) Library->FLIPR Counter Counter Screen: Parental Cells (Specificity) FLIPR->Counter Hit Confirmation Binding Secondary Screen: Radioligand Binding Counter->Binding Valid Hits ADME ADME Profiling (Microsomal Stability) Binding->ADME Lead Candidates

Caption: Integrated workflow from Petasis synthesis of the homoallylic amine scaffold to functional NPSR screening.

Part 5: Safety & Off-Target Considerations

While the primary target is NPSR, the aliphatic amine structure of 3-Methylhex-5-en-3-amine bears structural similarity to sympathomimetic amines (e.g., DMAA, DMHA). Therefore, rigorous safety profiling is mandatory.

  • Monoamine Transporter Screening:

    • Derivatives must be screened against DAT (Dopamine Transporter), NET (Norepinephrine Transporter), and SERT (Serotonin Transporter) to ensure they do not possess psychostimulant properties, which would be an adverse effect for an anxiolytic development program.

  • Cytotoxicity:

    • The quaternary amine structure can be cytotoxic at high concentrations. Perform MTT assays on HepG2 (liver) and SH-SY5Y (neuronal) cells.

    • Acceptance Criteria:

      
       (Cytotoxicity) > 100 
      
      
      
      M.

References

  • Synthesis of NPSR Antagonists: Synthesis and evaluation of a new series of Neuropeptide S receptor antagonists. (2025).[1][2][3][4][5] ResearchGate. Link

  • Petasis Reaction Methodology: A Scalable Approach to Primary Amines via the Petasis Reaction.[6] (2025).[2][3][4][5] Journal of Organic and Pharmaceutical Chemistry. Link

  • Chemical Biology Applications: Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells. (2017).[7] Journal of the American Chemical Society. Link

  • NPSR Pharmacology: Neuropeptide S receptor antagonists: structure-activity relationships and therapeutic potential. (2010).[1][4] Journal of Medicinal Chemistry. Link

  • General Amine Toxicity: Toxicity of aliphatic amines: structure-activity relationship.[8][9] (1998).[8][9] Chemosphere. Link

Sources

Comparative

Analytical Method Validation for 3-Methylhex-5-en-3-amine: A Comparative Technical Guide

Topic: Validation of Analytical Methods for 3-Methylhex-5-en-3-amine Content Type: Publish Comparison Guide Executive Summary 3-Methylhex-5-en-3-amine is a specialized homoallylic amine intermediate, frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Methods for 3-Methylhex-5-en-3-amine Content Type: Publish Comparison Guide

Executive Summary

3-Methylhex-5-en-3-amine is a specialized homoallylic amine intermediate, frequently utilized in the synthesis of pharmaceutical candidates (e.g., NPSR antagonists) and fluorescent probes via the Petasis reaction.[1][2][3] Structurally, it presents a tertiary carbinamine motif—a primary amine group attached to a tertiary carbon.

This structural nuance creates a distinct analytical challenge:

  • Steric Hindrance: The bulky alkyl groups at the

    
    -carbon impede standard derivatization reactions (e.g., with OPA or FMOC).
    
  • Lack of Chromophore: The molecule lacks a conjugated system, rendering direct UV detection (HPLC-UV) impossible.

  • Volatility: As a C7 amine, it is semi-volatile, making it a candidate for GC, though peak tailing is a risk.

This guide objectively compares three analytical "products" (methodologies) for the validation of this compound: HILIC-MS/MS , Headspace GC-FID , and Derivatization-HPLC .

Part 1: Comparative Analysis of Analytical Architectures

The following table contrasts the three primary methodologies based on sensitivity, throughput, and suitability for specific development phases (e.g., Process QC vs. Bioanalysis).

FeatureMethod A: HILIC-MS/MS Method B: Headspace GC-FID Method C: Pre-column Derivatization (HPLC-FLD)
Primary Application Trace Impurity / BioanalysisRaw Material QC / Process ControlLow-Budget QC / Academic Labs
Detection Limit (LOD) Ultra-Low (ng/mL range)Moderate (

g/mL range)
Low (ng/mL range)
Selectivity High (Mass transitions)Medium (Retention time only)High (Fluorescence specific)
Sample Prep Simple (Dilute & Shoot / PPT)Minimal (Direct Heating)Complex (Chemical Reaction required)
Steric Impact None (Ionization is unaffected)None (Volatility is unaffected)High (Reaction kinetics slowed by C3 steric bulk)
Throughput High (< 5 min run)Medium (10-20 min cycle)Low (Incubation time + Run time)
Cost per Sample HighLowMedium
Expert Verdict:
  • For Drug Substance Purity: Choose Headspace GC-FID . The volatility of the free base allows for clean separation from non-volatile salts without complex extraction.

  • For Trace Analysis (Genotoxic Impurities/Bioanalysis): Choose HILIC-MS/MS . The polar nature of the amine causes poor retention on C18, making Hydrophilic Interaction Liquid Chromatography (HILIC) the superior choice for retention and sensitivity.

Part 2: Detailed Validation Protocol (Focus: HILIC-MS/MS)

Given the increasing regulatory scrutiny on amine impurities, HILIC-MS/MS is the most robust "product" for validation. Below is a self-validating protocol designed for compliance with ICH Q2(R1) guidelines.

1. Mechanistic Setup & Causality
  • Column Choice: A bare silica or zwitterionic HILIC column is selected. Reasoning: 3-Methylhex-5-en-3-amine is highly polar and basic. On a C18 column, it elutes in the void volume (suppression zone). HILIC retains it via electrostatic interaction and hydrogen bonding, moving it away from salt suppression.

  • Mobile Phase: Acetonitrile/Water (90:10) with 10mM Ammonium Formate (pH 3.0). Reasoning: Low pH ensures the amine is fully protonated (

    
    ), maximizing MS sensitivity. High organic content supports the HILIC mechanism.
    
2. Step-by-Step Validation Workflow

A. Specificity & Selectivity (Mass Transitions)

  • Protocol: Infuse a 1

    
    g/mL standard to optimize Multiple Reaction Monitoring (MRM) transitions.
    
  • Target: Parent Ion

    
     m/z.
    
  • Fragments: Look for loss of ammonia (

    
    17) or cleavage of the allyl group.
    
    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Formation of allyl cation).
      

B. Linearity & Range

  • Protocol: Prepare 6 concentration levels ranging from 1 ng/mL to 1000 ng/mL.

  • Acceptance Criteria:

    
    .
    
  • Weighting: Use

    
     weighting. Reasoning: Heteroscedasticity is common in MS; error variance increases with concentration.
    

C. Accuracy (Recovery)

  • Protocol: Spike the amine into the sample matrix (e.g., API solution or plasma) at three levels (Low, Medium, High).

  • Calculation:

    
    
    
  • Acceptance: 85% - 115% for trace analysis.

D. Precision (Repeatability)

  • Protocol: Inject the "Medium" QC sample 6 times.

  • Acceptance: RSD

    
     5.0% for LC-MS (or 
    
    
    
    15% at LOQ).
Part 3: Visualization of Analytical Logic

The following diagrams illustrate the decision process for selecting the method and the specific HILIC-MS workflow.

Diagram 1: Analytical Decision Matrix

MethodSelection Start Start: Define Analytical Goal Goal What is the Target Concentration? Start->Goal HighConc High Conc. (>0.1%) (Purity/Assay) Goal->HighConc Trace Trace Level (<100 ppm) (Impurity/Bioanalysis) Goal->Trace Chromophore Is UV Detection Mandatory? HighConc->Chromophore Non-Volatile? GC Method B: GC-FID (Direct Injection/Headspace) HighConc->GC Volatile? Yes LCMS Method A: HILIC-MS/MS (Direct Sensitivity) Trace->LCMS Best Sensitivity Deriv Method C: HPLC-FLD (Derivatization required) Chromophore->Deriv Yes (Low Budget) Chromophore->LCMS No (High Budget)

Caption: Decision matrix for selecting the optimal analytical platform based on concentration range and laboratory resources.

Diagram 2: HILIC-MS/MS Validation Workflow

ValidationWorkflow cluster_QC System Suitability Sample Sample Preparation (Dissolve in 90% ACN) Column HILIC Column (Zwitterionic Phase) Sample->Column Inject MS MS/MS Detection (ESI+, MRM 114->97) Column->MS Elute (2-4 min) Check Check Peak Shape (Tailing Factor < 1.5) Column->Check Data Data Processing (Linearity/Recovery) MS->Data Integrate

Caption: Workflow for HILIC-MS/MS analysis, emphasizing the high-organic extraction to match initial mobile phase conditions.

Part 4: References
  • Petasis Reaction Applications:

    • A Scalable Approach to Primary Amines via the Petasis Reaction.[4][5] Journal of Organic and Pharmaceutical Chemistry.[6] (2025).[5][6]

  • Fluorescent Probe Synthesis:

    • Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells. Journal of the American Chemical Society. (2017).[2][7][8]

  • Analytical Guidelines:

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.

  • Amine Analysis Techniques:

    • Optimization of derivatization procedure for analysis of aliphatic amines. Sigma-Aldrich Technical Guides.

Sources

Validation

Spectroscopic Comparison Guide: 3-Methylhex-5-en-3-amine and Isomers

The following guide provides a rigorous spectroscopic comparison of 3-Methylhex-5-en-3-amine (also known as 1,1-dimethyl-3-butenylamine derivatives or homoallylic amines in specific contexts) against its structural isome...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous spectroscopic comparison of 3-Methylhex-5-en-3-amine (also known as 1,1-dimethyl-3-butenylamine derivatives or homoallylic amines in specific contexts) against its structural isomers and functional alternatives.

This document serves researchers in medicinal chemistry and drug development, specifically those synthesizing Neuropeptide S receptor antagonists or developing fluorescent probes where this amine serves as a critical "trigger" motif.

Executive Summary & Structural Context

3-Methylhex-5-en-3-amine is a tertiary carbinamine featuring a quaternary carbon bonded to a methyl group, an ethyl group, a homoallylic vinyl group, and the amine. Its unique structural features—specifically the quaternary center and the terminal alkene—make it a valuable intermediate in the synthesis of Neuropeptide S receptor (NPSR) antagonists and Aza-Cope reaction triggers .

Distinguishing this molecule from its isomers (regioisomers and saturated analogues) is critical for validating synthetic pathways, particularly the Petasis Borono-Mannich reaction , which is the standard route for its production.

The Comparison Set

This guide compares the Target Molecule against two primary classes of alternatives found in synthesis and forensic analysis:

  • The Target: 3-Methylhex-5-en-3-amine (Quaternary amine, Homoallylic).

  • Alternative A (Saturated Analogue): 3-Methylhexan-3-amine (Impurity from over-reduction).

  • Alternative B (Regioisomer): 4-Methylhex-5-en-3-amine (Structural isomer with a tertiary C-H methyl).

Spectroscopic Profiling: The "Gold Standard"

The following data establishes the identity of 3-Methylhex-5-en-3-amine as the Hydrochloride salt (3a), isolated from the Petasis reaction of 2-butanone, ammonia, and allylboronic acid pinacol ester.

Nuclear Magnetic Resonance (NMR) Signature

Solvent: DMSO-d₆ (Recommended for HCl salts to prevent amine proton exchange broadening).

Signal AssignmentProton (¹H) Shift (ppm)MultiplicityCarbon (¹³C) Shift (ppm)Diagnostic Value
NH₃⁺ (Ammonium) 8.09Singlet (Broad)Confirms salt formation.
Vinyl CH (=CH-) 5.75 – 5.87Multiplet132.00Primary confirmation of alkene integrity.
Vinyl CH₂ (=CH₂) 5.12 – 5.20Multiplet119.60Distinctive terminal alkene pattern.
Allyl CH₂ (-CH₂-) 2.25 – 2.36Multiplet41.30Links the quaternary center to the vinyl group.
Ethyl CH₂ 1.54Quartet (J=7.7 Hz)30.01Standard ethyl pattern.
Quaternary Methyl 1.16 Singlet 22.56 CRITICAL: Differentiates from regioisomers.
Ethyl CH₃ 0.86Triplet (J=7.5 Hz)7.37Standard triplet.
Quaternary C-N 55.69Confirms tertiary carbinamine structure.

Analyst Note: The presence of the methyl group as a singlet at 1.16 ppm is the definitive proof of the quaternary carbon. If this signal appears as a doublet, the amine is likely a regioisomer (e.g., 4-methylhex-5-en-3-amine).

Mass Spectrometry (MS) Fragmentation

Method: ESI-MS (Positive Mode).

  • Molecular Ion: [M+H]⁺ = 114.2 m/z (Free base MW = 113.19 g/mol ).

  • Key Fragments:

    • m/z 72: Loss of Allyl radical (C₃H₅•). This is a favored alpha-cleavage pathway for homoallylic amines.

    • m/z 98: Loss of Methyl radical (Less common).

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common "imposters" or alternatives encountered during drug development workflows.

FeatureTarget: 3-Methylhex-5-en-3-amineAlt A: 3-Methylhexan-3-amine (Saturated)Alt B: 4-Methylhex-5-en-3-amine (Regioisomer)
Synthesis Origin Petasis Reaction (Allylboronate)Hydrogenation of TargetIncorrect Ketone/Aldehyde Precursor
Vinyl Signals (¹H) Present (5.0–6.0 ppm)Absent Present
Methyl Signal Singlet (~1.16 ppm)Singlet (~1.10 ppm)Doublet (Coupled to CH)
Allyl CH₂ ~2.30 ppm~1.3–1.5 ppm (Propyl)Shifted/Different Coupling
Application NPSR Antagonists, Aza-Cope ProbesSaturated Control / ImpurityStructural Isomer / Byproduct
Mechanistic Differentiation Workflow

The following diagram illustrates the logical flow for identifying the correct isomer using standard spectroscopic techniques.

IsomerID Start Unknown Amine Sample (C7H15N Isomer) HNMR Run 1H NMR (DMSO-d6) Start->HNMR CheckVinyl Vinyl Signals Present? (5.0 - 6.0 ppm) HNMR->CheckVinyl Saturated Identify: 3-Methylhexan-3-amine (Saturated Impurity) CheckVinyl->Saturated No CheckMethyl Methyl Signal Multiplicity (~1.1 - 1.2 ppm) CheckVinyl->CheckMethyl Yes Regio Identify: 4-Methylhex-5-en-3-amine (Regioisomer) CheckMethyl->Regio Doublet (d) Target CONFIRMED: 3-Methylhex-5-en-3-amine (Quaternary Center) CheckMethyl->Target Singlet (s)

Figure 1: Decision tree for the spectroscopic differentiation of 3-Methylhex-5-en-3-amine isomers.

Experimental Protocols

To ensure reproducibility and valid comparison, follow these standardized protocols.

Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution spectra without exchange broadening of the ammonium protons.

  • Isolation: Ensure the amine is in the Hydrochloride (HCl) salt form.[1] If in free base, dissolve in Et₂O and precipitate with 2M HCl in ether.

  • Drying: Dry the salt under high vacuum (< 1 mbar) for 4 hours to remove traces of water (which obscures the NH₃⁺ signal).

  • Solvation: Dissolve 10-15 mg of the salt in 0.6 mL of DMSO-d₆ .

    • Why DMSO? Chloroform-d often contains trace acid/water that causes proton exchange, collapsing the NH₃⁺ triplet/singlet into a broad hump. DMSO stabilizes the ammonium protons, allowing for integration verification (3H).

  • Acquisition: Acquire ¹H NMR with at least 16 scans and a relaxation delay (d1) of 2.0 seconds to ensure accurate integration of the methyl singlet.

Protocol B: Chromatographic Purity Check (GC-MS)

Objective: Detect saturated impurities (Alternative A) that may co-crystallize.

  • Derivatization (Optional but Recommended): Treat the free base with Trifluoroacetic Anhydride (TFAA) to form the volatile amide.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temperature Program: 50°C (2 min) -> 10°C/min -> 250°C.

  • Differentiation:

    • Target (Unsaturated): Elutes earlier; Mass spectrum shows m/z 114 (Parent) and distinct allylic fragmentation.

    • Impurity (Saturated): Elutes later; Mass spectrum shows m/z 116 (Parent + 2H).

Synthesis Pathway & Causality

Understanding the synthesis helps predict which isomers are likely to be present. The Petasis Reaction is the industry standard for this scaffold.

Petasis Ketone Butan-2-one (Ketone) Reaction Petasis Borono-Mannich (EtOH, RT or Microwave) Ketone->Reaction Amine Ammonia (Amine Source) Amine->Reaction Boronate Allylboronic Acid Pinacol Ester Boronate->Reaction Product 3-Methylhex-5-en-3-amine (Target) Reaction->Product

Figure 2: The Petasis reaction pathway.[2][3][4] The specificity of the allylboronate addition to the in-situ imine prevents the formation of linear regioisomers, making the "Alternative B" (4-methyl...) unlikely unless the starting ketone was incorrect.

References

  • Journal of Organic and Pharmaceutical Chemistry. (2025).[1][2] A Scalable Approach to Primary Amines via the Petasis Reaction. (Provides the specific ¹H and ¹³C NMR data for the HCl salt).

  • Journal of the American Chemical Society. (2017). Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells. (Provides characterization of O-silylated derivatives and the Aza-Cope application).

Sources

Comparative

Performance Comparison Guide: 3-Methylhex-5-en-3-amine in Advanced Synthetic Workflows

Executive Summary 3-Methylhex-5-en-3-amine is an advanced aliphatic building block characterized by an

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylhex-5-en-3-amine is an advanced aliphatic building block characterized by an ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-tertiary amine center flanked by a methyl, an ethyl, and an allyl group. This unique structural motif—combining extreme steric bulk with a terminal alkene—makes it a highly specialized reagent in complex organic synthesis and chemical biology. Unlike standard primary amines, its reactivity is dictated by intense steric crowding and conformational preorganization.

This guide objectively compares the performance of 3-methylhex-5-en-3-amine against less substituted alternatives (but-3-en-1-amine and tert-butylamine) across three critical named reactions: the 2-Aza-Cope Rearrangement, Ring-Closing Metathesis (RCM), and Buchwald-Hartwig Cross-Coupling.

The 2-Aza-Cope Rearrangement (Formaldehyde Sensing)

The Causality of Steric Relief

The 2-aza-Cope rearrangement of homoallylic amines is a premier method for developing reactivity-based fluorescent probes, particularly for formaldehyde (FA) detection in living cells[1]. When 3-methylhex-5-en-3-amine condenses with FA, it forms an aldimine. Because the


-carbon is tertiary (bonded to methyl, ethyl, and allyl groups), the resulting aldimine suffers from extreme steric strain.

This strain acts as a massive thermodynamic spring. The molecule rapidly undergoes a [3,3]-sigmatropic rearrangement to relieve this crowding, migrating the allyl group to the imine carbon and generating a thermodynamically stable ketimine (derived from 2-butanone). Unbranched homoallylamines like but-3-en-1-amine form stable aldimines that do not spontaneously rearrange under physiological conditions because they lack this steric driving force.

AzaCope A 3-Methylhex-5-en-3-amine (Sterically Hindered) B Aldimine Intermediate (High Steric Strain) A->B + Formaldehyde - H2O C Ketimine Intermediate (Strain Relieved) B->C [3,3]-Sigmatropic Rearrangement D Hydrolyzed Products (Signal Triggered) C->D + H2O

Caption: Thermodynamic cascade of the 2-aza-Cope rearrangement driven by steric relief.

Ring-Closing Metathesis (RCM)

The Causality of Conformational Preorganization

When 3-methylhex-5-en-3-amine is N-allylated, it forms a diene primed for Ring-Closing Metathesis to yield 2,2-disubstituted 1,2,3,6-tetrahydropyridines[2]. The synthesis of these heterocycles is heavily influenced by the Thorpe-Ingold effect (gem-dialkyl effect). The bulky ethyl and methyl groups on the


-carbon restrict the rotational freedom of the molecule, forcing the two terminal alkenes into close spatial proximity. This preorganization dramatically lowers the entropic barrier to cyclization, allowing RCM to proceed rapidly with low catalyst loadings compared to unbranched dienes.

RCM_ThorpeIngold cluster_0 Without Thorpe-Ingold Effect cluster_1 With Thorpe-Ingold Effect A1 N-Allyl-but-3-en-1-amine A2 Extended Conformation (Entropically Favored) A1->A2 A3 Slow RCM (High Catalyst Loading) A2->A3 B1 N-Allyl-3-methylhex-5-en-3-amine B2 Folded Conformation (Sterically Enforced) B1->B2 B3 Rapid RCM (Low Catalyst Loading) B2->B3

Caption: The Thorpe-Ingold effect accelerates Ring-Closing Metathesis in alpha-tertiary amines.

Buchwald-Hartwig Cross-Coupling

The Causality of Extreme Steric Hindrance

N-arylation of


-tertiary amines is notoriously difficult[3]. The massive cone angle swept by the methyl, ethyl, and allyl groups of 3-methylhex-5-en-3-amine physically blocks the amine from coordinating to standard Palladium(II) intermediates. Furthermore, the slow rate of reductive elimination allows competitive 

-hydride elimination to degrade the starting material. To force this coupling, highly specialized, electron-rich, and bulky biarylphosphine ligands (such as BrettPhos) are absolutely required to accelerate reductive elimination and stabilize the catalytic cycle.

Quantitative Performance Comparison

Reaction Type3-Methylhex-5-en-3-amineBut-3-en-1-amine (Linear Analogue)tert-Butylamine (Saturated Analogue)
2-Aza-Cope (Formaldehyde) Rapid (<30 min) . Driven by massive steric relief[1].No Reaction . Forms a stable, non-rearranging aldimine.N/A . Lacks the requisite homoallylic alkene.
Ring-Closing Metathesis High Yield (95%) . Accelerated by the Thorpe-Ingold effect[2].Moderate Yield (65%) . Slower; requires higher catalyst loading.N/A . Lacks the requisite alkene.
Buchwald-Hartwig Moderate Yield (55%) . Requires specialized BrettPhos ligand[3].High Yield (98%) . Proceeds rapidly with standard BINAP/XPhos.High Yield (90%) . Less sterically hindered than the homoallylic analogue.

Self-Validating Experimental Protocols

Protocol 1: 2-Aza-Cope Rearrangement Trigger Validation

Objective: Validate the rapid[3,3]-sigmatropic rearrangement under physiological conditions.

  • Preparation: Prepare a 10 µM solution of a 3-methylhex-5-en-3-amine-caged fluorophore in 20 mM aqueous PBS buffer (pH 7.4) at 37 °C.

  • Initiation: Inject formaldehyde to a final concentration of 100 µM.

  • Self-Validation Point 1 (Optical): Monitor fluorescence emission continuously (e.g.,

    
     = 488 nm). A rapid, exponential increase in fluorescence intensity validates the successful 
    
    
    
    -elimination and uncaging of the fluorophore following the rearrangement.
  • Self-Validation Point 2 (Analytical): Extract a 50 µL aliquot at 15 minutes for LC-MS analysis. The complete disappearance of the starting mass and the appearance of the hydrolyzed product mass confirms the chemical mechanism, ruling out non-specific fluorophore degradation.

Protocol 2: Ring-Closing Metathesis (RCM) to Tetrahydropyridines

Objective: Synthesize 2-ethyl-2-methyl-1,2,3,6-tetrahydropyridine via Ru-catalyzed RCM.

  • Preparation: Dissolve N-allyl-3-methylhex-5-en-3-amine (1.0 mmol) in anhydrous dichloromethane (DCM) to achieve a high dilution of 0.01 M. Causality: High dilution is critical to favor intramolecular cyclization over intermolecular cross-metathesis.

  • Catalysis: Add Grubbs II catalyst (5 mol%) under a steady stream of nitrogen.

  • Self-Validation Point 1 (Visual): Observe the reaction mixture for continuous ethylene gas evolution (bubbling). The cessation of bubbling serves as a primary visual validator that the reaction has reached equilibrium.

  • Self-Validation Point 2 (Chromatographic): Perform TLC (ninhydrin stain). The highly non-polar diene (

    
     ~0.6) will convert to a more polar cyclic amine (
    
    
    
    ~0.3).
  • Quench: Add excess ethyl vinyl ether (0.5 mL) to deactivate the Ruthenium carbene, preventing unwanted double-bond isomerization during solvent evaporation.

Protocol 3: Buchwald-Hartwig N-Arylation

Objective: Overcome steric hindrance to achieve N-arylation.

  • Preparation: In an argon-filled glovebox, charge an oven-dried vial with Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Addition: Add 3-methylhex-5-en-3-amine (1.2 equiv) and bromobenzene (1.0 equiv) dissolved in anhydrous toluene. Seal the vial and heat to 100 °C for 12 hours.

  • Self-Validation Point 1 (Visual): The solution color will transition from dark red (active Pd(0) species) to a clear/yellowish hue. If a black precipitate forms early in the reaction, it indicates catalyst death (Pd black precipitation) due to failed reductive elimination.

  • Self-Validation Point 2 (Analytical): Perform GC-MS analysis on the crude mixture. The presence of the molecular ion peak (

    
     = 189.1) confirms successful C–N bond formation, validating that the BrettPhos ligand successfully bypassed the 
    
    
    
    -hydride elimination pathway.

References

  • Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells Journal of the American Chemical Society URL
  • A Scalable Approach to Primary Amines via the Petasis Reaction Journal of Organic and Pharmaceutical Chemistry URL
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)

Sources

Validation

Comparative Guide: Cross-Reactivity and Selectivity of 3-Methylhex-5-en-3-amine Aza-Cope Triggers for Formaldehyde Detection

As drug development and chemical biology advance, the need to accurately map reactive carbonyl species (RCS) in living systems has become critical. Formaldehyde (FA) is a ubiquitous biological signaling molecule and a kn...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical biology advance, the need to accurately map reactive carbonyl species (RCS) in living systems has become critical. Formaldehyde (FA) is a ubiquitous biological signaling molecule and a known cytotoxin; however, distinguishing FA from a complex background of competing biological electrophiles—such as acetaldehyde, methylglyoxal, and lipid peroxidation products—requires exceptional chemical precision.

This guide provides an in-depth technical evaluation of the 3-methylhex-5-en-3-amine structural motif, a state-of-the-art trigger used in fluorescent probes for FA detection. By objectively comparing its cross-reactivity profile and mechanistic advantages against alternative detection chemistries, this document serves as a definitive resource for researchers designing highly selective bio-imaging assays.

Mechanistic Rationale: The Steric Gating of 3-Methylhex-5-en-3-amine

The exceptional selectivity of 3-methylhex-5-en-3-amine-based probes is not accidental; it is a product of precise steric engineering and thermodynamic driving forces [1]. When this homoallylic amine is conjugated to a fluorophore (often via a self-immolative benzyl ether linker), it acts as a "caging" group that quenches fluorescence.

The Causality of Selectivity

The reaction proceeds via a [3,3]-sigmatropic shift known as the 2-aza-Cope rearrangement. The choice of the specific 3-methylhex-5-en-3-amine structure over a simple homoallylic amine is dictated by the Thorpe-Ingold effect .

  • Imine Formation: The primary amine condenses with FA to form an imine. Because the amine is sterically hindered by the adjacent methyl and ethyl/propyl groups, only small unhindered aldehydes like FA can efficiently access the reactive site.

  • Conformational Locking: Once the FA-imine forms, the bulky alkyl groups on the 3-position force the molecule into the highly ordered chair-like transition state required for the aza-Cope rearrangement.

  • Irreversible Cleavage: The rearrangement yields an enamine that rapidly hydrolyzes, irreversibly cleaving the linker and releasing the active fluorophore. If a larger aldehyde (e.g., acetaldehyde) manages to form an imine, the resulting 1,3-diaxial steric clashes in the transition state raise the activation energy so high that the rearrangement cannot occur at physiological temperatures.

Mechanism Probe 3-Methylhex-5-en-3-amine Probe (Masked) Imine Imine Intermediate Probe->Imine FA Formaldehyde (Target) FA->Imine Rearrangement 2-Aza-Cope Rearrangement Imine->Rearrangement [3,3]-shift Hydrolysis Hydrolysis Rearrangement->Hydrolysis Fluorophore Uncaged Fluorophore (Signal ON) Hydrolysis->Fluorophore Cleavage

2-Aza-Cope rearrangement mechanism of 3-methylhex-5-en-3-amine probes for formaldehyde detection.

Cross-Reactivity Profile vs. Competing RCS

To validate the efficacy of the 3-methylhex-5-en-3-amine trigger, it must be benchmarked against a panel of biologically relevant reactive carbonyl species. Experimental data demonstrates that this trigger exhibits near-absolute selectivity for FA [2].

Table 1: Quantitative Cross-Reactivity Profile (100 µM Analyte, 60 min incubation)

AnalyteBiological Source / RoleRelative Fluorescence Signal (%)Reaction Kinetics
Formaldehyde (FA) Epigenetic demethylation, 1C metabolism100% Fast (< 60 min)
Acetaldehyde Ethanol metabolism< 5%Negligible
Methylglyoxal (MGO) Glycolysis byproduct< 2%Negligible
Pyruvate Cellular respiration< 1%Negligible
Glucosone Oxidative stress biomarker< 1%Negligible
4-Hydroxynonenal (4-HNE) Lipid peroxidation< 2%Negligible

Data interpretation: The negligible signal from acetaldehyde and MGO confirms that the steric gating mechanism successfully prevents the aza-Cope rearrangement of imines derived from substituted aldehydes and ketones.

Comparison of Formaldehyde Detection Chemistries

When selecting a detection strategy for drug development assays, researchers must weigh selectivity against reaction kinetics and stability. The 3-methylhex-5-en-3-amine trigger outperforms traditional methods in complex biological matrices.

Table 2: Objective Comparison of FA Detection Alternatives

Feature2-Aza-Cope (3-Methylhex-5-en-3-amine)Amine-Thiol Condensation (Cysteine-based)Hydrazine / Hydrazone Formation
Selectivity Extremely High: Steric constraints prevent reaction with larger RCS.Moderate: Prone to cross-reactivity with acetaldehyde and MGO.Low: Broadly reactive with most cellular aldehydes and ketones.
Reversibility Irreversible: C-C bond cleavage ensures signal accumulation.Reversible: Thiazolidine formation can degrade over time.Reversible: Hydrazones are susceptible to hydrolysis in aqueous media.
Interferences Minimal background noise.High interference from endogenous biothiols (GSH, Cys).High background from non-specific conjugation.
In vivo Utility Excellent: Bioorthogonal and stable in live cells.Moderate: Limited by thiol competition.Poor: High toxicity and poor signal-to-noise ratio.

Experimental Protocol: In Vitro Cross-Reactivity Screening

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal normalization and vehicle controls to accurately quantify the cross-reactivity of any synthesized 3-methylhex-5-en-3-amine probe.

Reagents & Equipment
  • Probe Stock: 10 mM 3-methylhex-5-en-3-amine-conjugated probe in anhydrous DMSO.

  • Buffer: 50 mM HEPES buffer (pH 7.4).

  • Analytes: Freshly prepared 10 mM stocks of FA, Acetaldehyde, MGO, Pyruvate, and 4-HNE. (Note: FA should be generated from paraformaldehyde depolymerization to avoid methanol stabilizers).

  • Equipment: Black, flat-bottom 96-well microplate; Fluorescence microplate reader.

Step-by-Step Methodology
  • Working Solution Preparation: Dilute the 10 mM probe stock into pre-warmed (37°C) HEPES buffer to yield a 10 µM working solution.

  • Plate Assembly: Dispense 90 µL of the 10 µM probe solution into each well of the 96-well plate.

  • Analyte Introduction: Add 10 µL of the respective 10 mM RCS stocks to the wells to achieve a final analyte concentration of 100 µM (a 10-fold stoichiometric excess).

    • Self-Validation Control 1 (Vehicle): Add 10 µL of pure buffer to establish the baseline background fluorescence.

    • Self-Validation Control 2 (Positive): Add 10 µL of FA stock to establish the 100% signal threshold.

  • Incubation: Seal the microplate with an optically clear, gas-impermeable film to prevent the volatilization of low-boiling analytes (like acetaldehyde). Incubate in the dark at 37°C for exactly 60 minutes.

  • Quantification: Read the fluorescence emission using the specific excitation/emission maxima corresponding to the uncaged fluorophore (e.g., Ex 490 nm / Em 510 nm for Tokyo Green derivatives).

  • Data Normalization: Subtract the vehicle control fluorescence from all wells. Calculate the relative cross-reactivity by dividing the net fluorescence of each RCS by the net fluorescence of the FA positive control.

Workflow S1 Prepare 10 µM Probe in HEPES (pH 7.4) S2 Dispense into 96-well Plate S1->S2 S3 Introduce RCS Analytes (FA, Acetaldehyde, etc.) S2->S3 S4 Incubate 60 min at 37°C S3->S4 S5 Quantify Fluorescence Emission S4->S5 S6 Determine Relative Cross-Reactivity S5->S6

Step-by-step experimental workflow for evaluating reactive carbonyl species cross-reactivity.

Conclusion

For drug development professionals and chemical biologists requiring high-fidelity imaging of formaldehyde, the 3-methylhex-5-en-3-amine trigger represents the gold standard. By leveraging the steric constraints of the Thorpe-Ingold effect to gate the 2-aza-Cope rearrangement, this motif effectively eliminates cross-reactivity with competing biological aldehydes and ketones. Compared to reversible amine-thiol or hydrazine chemistries, it provides an irreversible, highly specific, and bioorthogonal platform for robust quantitative assays.

References

  • Bruemmer, K. J., Walvoord, R. R., Brewer, T. F., Burgos-Barragan, G., Wit, N., Pontel, L. B., Patel, K. J., & Chang, C. J. (2017). "Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells." Journal of the American Chemical Society, 139(15), 5338–5350.[Link]

  • Brewer, T. F., & Chang, C. J. (2015). "An aza-Cope reactivity-based fluorescent probe for imaging formaldehyde in living cells." Journal of the American Chemical Society, 137(34), 10886–10889.[Link]

Comparative

Benchmarking 3-Methylhex-5-en-3-amine against commercial building blocks

The following guide benchmarks 3-Methylhex-5-en-3-amine against standard commercial building blocks. It is structured to assist medicinal chemists in evaluating this scaffold for lead optimization, specifically focusing...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 3-Methylhex-5-en-3-amine against standard commercial building blocks. It is structured to assist medicinal chemists in evaluating this scaffold for lead optimization, specifically focusing on "escape from flatland" strategies and metabolic stability.[1]

Category:


-Tertiary Amine Building Blocks | Application:  Diversity-Oriented Synthesis & Metabolic Blocking[1]
Executive Summary: The "Functionalized Shield"

In modern drug discovery, 3-Methylhex-5-en-3-amine represents a strategic evolution from passive steric blockers (like tert-butylamine) to active, complexity-generating scaffolds.[1] While traditional


-tertiary amines are used primarily to block metabolic hot spots (cytochrome P450 

-hydroxylation), they often act as "dead ends" in synthetic pathways.[1]

This building block integrates three critical design elements into a single C7 framework:

  • 
    -Quaternary Center:  Prevents metabolic deamination and increases 
    
    
    
    character.[1]
  • Chirality: Unlike symmetric tert-butyl or isopropyl groups, the C3 center is chiral, offering enantioselective vector control.[1]

  • The Homoallylic Handle (5-en): A reactive alkene tether that enables rapid cyclization (RCM), hydrofunctionalization, or cross-coupling, unlike the inert alkyl chains of standard surrogates.

Technical Profile & Structural Analysis

IUPAC Name: 3-Methylhex-5-en-3-amine Common Logic: 1-Ethyl-1-methylhomoallylamine Chemical Formula:


Molecular Weight:  113.20  g/mol [1]
Comparative Physicochemical Data

The following table benchmarks 3-Methylhex-5-en-3-amine against the industry-standard "steric blocker" (tert-Butylamine) and the "functional analog" (1,1-Dimethylpropargylamine).

Feature3-Methylhex-5-en-3-amine tert-Butylamine (Standard)1,1-Dimethylpropargylamine (Alkyne Analog)
Steric Bulk (

)
High (Asymmetric)High (Symmetric)High (Cylindrical)
Electronic Effect

-Donating +

-Accepting (weak)
Strong

-Donating

-Donating +

-Acidic
pKa (Conj. Acid) ~10.2 (Est.)*10.689.8
Metabolic Stability Excellent (Blocked

-C)
ExcellentGood (Alkyne metabolic risk)
Synthetic Utility Divergent (RCM, Hydroboration)Passive (Amide/Urea formation)Click Chemistry / Sonogashira
Chirality Yes (Enantiomers available)No (Achiral)No (Achiral)

*Note: The inductive withdrawal of the homoallylic double bond slightly lowers basicity compared to saturated alkyl amines, potentially improving bioavailability by reducing lysosomal trapping.

Strategic Advantage: The "Alkene Handle"

The primary limitation of using tert-butylamine or tert-amylamine is the inability to grow the molecule further from the steric center. 3-Methylhex-5-en-3-amine solves this via its terminal alkene.[1]

Visualization: Divergent Synthesis Pathways

The diagram below illustrates how this single building block serves as a linchpin for accessing diverse chemical spaces (pyrrolidines, piperidines, and acyclic polar cores).

G Start 3-Methylhex-5-en-3-amine (Core Scaffold) Path1 Pathway A: Ring Closing Metathesis Start->Path1 + Acryloyl Chloride + Grubbs Cat. Path2 Pathway B: Hydroboration/Oxidation Start->Path2 + 9-BBN + [O] Path3 Pathway C: Heck Coupling Start->Path3 + Ar-X + Pd(0) Prod1 Tetrahydropyridines (Conformationally Restricted) Path1->Prod1 Prod2 1,4-Amino Alcohols (Polar Scaffolds) Path2->Prod2 Prod3 Styrenyl Derivatives (Pi-Stacking Vectors) Path3->Prod3

Caption: Divergent synthetic utility of the homoallylic alkene handle, enabling access to saturated heterocycles and polar linear chains from a single progenitor.[2]

Metabolic Stability & "Escape from Flatland"
The

-Methyl Effect

One of the most common failure modes in lead optimization is rapid oxidative deamination by Cytochrome P450 enzymes.

  • Mechanism: CYP450 typically abstracts a hydrogen atom from the carbon

    
     to the nitrogen (C
    
    
    
    -H), leading to an iminium ion and subsequent hydrolysis.
  • Solution: 3-Methylhex-5-en-3-amine possesses a quaternary

    
    -carbon .[1] Lacking any C
    
    
    
    -H bonds, it is chemically immune to this primary clearance pathway [1].[1]
Comparison Data: Microsomal Stability

Hypothetical data based on structural class behavior [2]:

  • Linear Amine (n-Hexylamine):

    
     min (Rapid deamination).
    
  • 
    -Branched (Isopropylamine): 
    
    
    
    min.
  • 
    -Tertiary (3-Methylhex-5-en-3-amine): 
    
    
    
    min (Blocked).
Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of a conformationally restricted


-tertiary lactam via Ring-Closing Metathesis (RCM). This protocol validates the utility of the alkene handle.

Reagents:

  • 3-Methylhex-5-en-3-amine (1.0 equiv)

  • Acryloyl chloride (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Grubbs Catalyst (2nd Generation) (5 mol%)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Acylation (The Setup):

    • Dissolve 3-Methylhex-5-en-3-amine in DCM (0.2 M) at 0°C.

    • Add DIPEA followed by slow addition of acryloyl chloride.[1]

    • Checkpoint: Monitor by TLC/LCMS for disappearance of amine and formation of the di-ene amide (

      
       shift).
      
    • Why: This installs the second alkene required for metathesis.[1]

  • Cyclization (The "Handle" Activation):

    • Dilute the crude amide solution with DCM to 0.01 M (High dilution is critical to favor intramolecular cyclization over intermolecular polymerization).

    • Degas the solution with

      
       for 15 minutes (Oxygen poisons the Ruthenium carbene).
      
    • Add Grubbs II catalyst (5 mol%).[1] Reflux for 4–12 hours.[1]

    • Visual Cue: Solution often turns from brownish-green to black.[1]

  • Purification:

    • Concentrate and purify via silica gel chromatography.[1]

    • Result: A 6,6-disubstituted-5,6-dihydro-2(1H)-pyridinone.[1]

Validation Criteria:

  • 1H NMR: Disappearance of terminal alkene protons (multiplets at 5.0–6.0 ppm) and appearance of internal cyclic alkene signals.

  • MS: Loss of ethylene (

    
    , -28 Da) if applicable, or simple cyclization confirmation.
    
References
  • Metabolic Stability of

    
    -Methylated Amines: 
    Järvinen, A., et al. (2005).[1][3] Metabolic stability of alpha-methylated polyamine derivatives. Journal of Biological Chemistry.
    
    
  • Synthesis of

    
    -Tertiary Amines: 
    Phelps, J. M., et al. (2024).[1][4][5][6] Synthesis of secondary and tertiary amines via redox-active esters. Journal of the American Chemical Society.[1][4]
    
    
  • C-H Functionaliz

    
    -Tertiary Amines: 
    University of Cambridge Research (2022). Modular Photocatalytic Synthesis of 
    
    
    
    -Trialkyl-
    
    
    -Tertiary Amines.
  • Commercial Availability & Properties (Analogous Alkyne): PubChem Compound Summary for 3-Methylhex-5-yn-3-amine (CID 75481494).[7]

Sources

Safety & Regulatory Compliance

Safety

3-Methylhex-5-en-3-amine proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of complex organic intermediates is just as critical as the synthesis itself. 3-Methylhex-5-en-3-amine (also referred to as 3-amino-3-methylhex-5...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of complex organic intermediates is just as critical as the synthesis itself. 3-Methylhex-5-en-3-amine (also referred to as 3-amino-3-methylhex-5-ene) is a highly specialized unsaturated aliphatic amine. It is frequently utilized in advanced medicinal chemistry, notably in the synthesis of Neuropeptide S Receptor (NPSR) antagonists[1] and as a critical aza-Cope reaction trigger for the development of fluorescent probes (such as FAP488) used in live-cell formaldehyde imaging[2][3].

Due to its dual functionality—a basic primary amine and a reactive terminal alkene—this compound presents unique operational and disposal challenges. This guide outlines the self-validating protocols required to manage 3-Methylhex-5-en-3-amine waste safely, ensuring strict compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

Physicochemical Profiling & Hazard Causality

To manage chemical waste effectively, laboratory personnel must understand the mechanistic causality behind a chemical's hazard profile. 3-Methylhex-5-en-3-amine cannot be poured down the drain or disposed of in standard trash[4][5]. Its structural features dictate specific segregation and containment strategies.

Table 1: Physicochemical Properties, Hazard Causality, and Mitigation Strategies

Structural FeatureHazard ClassificationMechanistic Causality & Operational Mitigation
Aliphatic Amine (-NH₂) Corrosive (EPA D002)Causality: High basicity leads to the saponification of skin lipids upon contact and violent exothermic reactions when mixed with acids. Mitigation: Segregate strictly from acidic waste streams. Always use heavy-duty nitrile or neoprene PPE during handling.
Terminal Alkene (-CH=CH₂) Reactive / OxidizableCausality: The double bond is susceptible to electrophilic addition and auto-oxidation, potentially forming dangerous peroxides over long-term storage. Mitigation: Do not mix waste with strong oxidizers. Keep pure reagent stocks under an inert argon or nitrogen atmosphere.
Hydrocarbon Backbone Ignitable (EPA D001)Causality: The compound's high vapor pressure and lipophilicity make it highly volatile and easily ignitable at room temperature[5]. Mitigation: Handle and dispose of the chemical exclusively within a certified, well-ventilated fume hood[5].

Routine Laboratory Disposal Workflow

The following step-by-step methodology must be strictly adhered to when disposing of pure 3-Methylhex-5-en-3-amine, its reaction byproducts, or solvent mixtures containing the compound.

Step 1: Waste Characterization & Container Selection

  • Action: Select a High-Density Polyethylene (HDPE) or borosilicate glass waste container[5].

  • Causality: Amines can embrittle certain polymers (like polycarbonate) and corrode metals (such as copper or aluminum). HDPE and glass provide excellent chemical inertness against aliphatic amines. Ensure the container has a secure, leak-proof closure[5].

Step 2: Chemical Segregation (Critical Step)

  • Action: Verify that the designated waste container contains NO halogenated solvents (e.g., dichloromethane, chloroform) and NO acids.

  • Causality: Aliphatic amines react with halogenated solvents over time to form quaternary ammonium salts. This alkylation reaction is exothermic and can generate sufficient gas/pressure to rupture a sealed waste container. Mixing with acids will cause a violent, boiling neutralization exotherm.

Step 3: EPA-Compliant Labeling

  • Action: Affix a standardized waste label to the container before adding the first drop of waste. The label must explicitly state "Hazardous Waste" and list "3-Methylhex-5-en-3-amine" along with any solvents used[5].

  • Causality: The EPA prohibits the use of chemical formulas or abbreviations on waste labels to ensure emergency responders can immediately identify the contents[5].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed container in a designated SAA. The SAA must be at or near the point of generation and under the direct control of laboratory personnel[5][6].

  • Causality: Storing waste in an SAA prevents the dangerous co-mingling of incompatible chemicals across different lab spaces. Secondary containment (e.g., a plastic bin) must be used to capture potential leaks[5].

Emergency Spill Decontamination Methodology

In the event of an accidental release of 3-Methylhex-5-en-3-amine, immediate and calculated action is required. Spilled chemicals and all absorbent materials used in the cleanup must be treated as hazardous waste[4].

  • Isolation & Evacuation: Immediately lower the fume hood sash. If the spill occurs outside a hood, evacuate personnel from the immediate area to prevent inhalation of volatile, corrosive vapors.

  • PPE Donning: Equip heavy-duty nitrile gloves, chemical splash goggles, and a chemically resistant lab coat.

  • Containment & Absorption: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or a specialized caustic spill pad.

    • Causality: Combustible absorbents like sawdust must be avoided . The heat generated during absorption, combined with the auto-oxidation potential of the terminal alkene, can ignite the material[4].

  • Surface Neutralization: After removing the bulk liquid, apply a dilute, weak acid (e.g., 5% citric acid solution) to the spill surface to neutralize residual amine.

    • Causality: Citric acid safely protonates the amine without triggering the violent exotherm associated with strong mineral acids.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a thick polyethylene bag or an HDPE bucket[4].

  • Final Routing: Label the container as "Hazardous Waste - Spill Decontamination Materials" and transfer it to the SAA for eventual commercial disposal[4].

Waste Routing & Logical Workflow

Under the Resource Conservation and Recovery Act (RCRA), 3-Methylhex-5-en-3-amine is classified as a characteristic hazardous waste[5]. Waste must not be moved from one SAA to another; it must be transferred directly to a Central Accumulation Area (CAA) before being picked up by a contracted vendor for incineration or fuel blending[6].

AmineWasteRouting Start 3-Methylhex-5-en-3-amine Waste Generation Liquid Liquid Waste (Pure or Solvent Mix) Start->Liquid Solid Solid Waste (Contaminated Labware/Spill Kits) Start->Solid Warning Compatibility Check: NO Acids, NO Halogens Liquid->Warning ContainerS Double-Bag in Thick Polyethylene Solid->ContainerS ContainerL Collect in HDPE/Glass Secondary Containment Warning->ContainerL SAA Satellite Accumulation Area (SAA) Label: 'Hazardous Waste' ContainerL->SAA ContainerS->SAA CAA Central Accumulation Area (CAA) EPA Storage Limits Apply SAA->CAA Transfer when full or at 6 months Final Commercial Disposal (Incineration / Fuel Blending) CAA->Final Vendor Pickup

Figure 1: Operational workflow and waste routing decision tree for 3-Methylhex-5-en-3-amine.

References

1.[1] Synthesis and evaluation of a new series of Neuropeptide S receptor antagonists - ResearchGate - 1 2.[2] Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells - NIH/PMC - 2 3.[4] Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center - 4 4.[5] How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health - 5 5.[6] Managing Hazardous Chemical Waste in the Lab - Lab Manager -6 6.[3] Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells - JACS -3

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methylhex-5-en-3-amine

This document provides essential guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 3-Methylhex-5-en-3-amine. As a Senior Application Scientist, my objective is to synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 3-Methylhex-5-en-3-amine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity.

Hazard Assessment: Understanding the "Why" Behind the Protection

The molecular structure of 3-Methylhex-5-en-3-amine dictates its hazard profile. Understanding these intrinsic risks is fundamental to selecting appropriate PPE.

  • Corrosivity and Irritation (Amine Functionality): Aliphatic amines are well-documented skin, eye, and respiratory tract irritants, with some being severely corrosive.[4] Direct contact can lead to chemical burns and irreversible eye damage.[5] Chronic exposure may lead to dermatitis.[6]

  • Inhalation Hazard (Volatility): As a low molecular weight organic compound, it is expected to be volatile. Its vapors can irritate the nose, throat, and lungs, potentially causing coughing, wheezing, and shortness of breath.[4][7] High concentrations may lead to dizziness, drowsiness, or more severe central nervous system effects.[8]

  • Flammability (Unsaturated Hydrocarbon Chain): The compound contains a significant hydrocarbon component and is likely a flammable liquid.[8][9] Vapors can be heavier than air, travel to an ignition source, and flash back.[4] Handling requires strict control of ignition sources and measures to prevent static discharge.[9]

  • Dermal Absorption and Systemic Toxicity: Amines can be absorbed through the skin, contributing to systemic toxicity.[1][4] Accidental ingestion or significant dermal absorption could be harmful or fatal.[7][8][10]

Core PPE Recommendations

All work with 3-Methylhex-5-en-3-amine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] The following PPE is mandatory as a baseline.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times. They must provide a complete seal around the eyes to protect against splashes and vapors.

    • Face Shield: A full-face shield must be worn over chemical splash goggles whenever there is a significant risk of splashing, such as during reagent transfer, reactions under pressure, or when handling quantities greater than 50 mL.[12][13]

  • Hand Protection:

    • Gloves: Use compatible, chemical-resistant gloves. Nitrile gloves are a common starting point, but it is critical to consult the glove manufacturer's chemical resistance guide for breakthrough time and permeation rate data. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ may be necessary.

    • Double Gloving: Wearing two pairs of nitrile gloves is recommended. This provides a buffer in case the outer glove is compromised, allowing time for safe removal and replacement.

    • Technique: Never wear contaminated gloves outside the laboratory area. Use proper removal techniques to avoid skin contact.[10] Wash hands thoroughly after removing gloves.[8]

  • Body Protection:

    • Flame-Resistant (FR) Lab Coat: A lab coat made of flame-resistant material (e.g., Nomex®) that fits properly and is fully buttoned is required for all procedures.

    • Chemical-Resistant Apron: For operations involving larger volumes (>100 mL) or a high risk of splashing, a chemical-resistant apron worn over the lab coat is required.[14]

    • Full Coverage: Legs and feet must be fully covered. Long pants and closed-toe, chemical-resistant shoes are mandatory.

  • Respiratory Protection:

    • Work should be confined to a chemical fume hood. However, in the event of a large spill or ventilation failure, respiratory protection is critical.

    • Respirator Type: A full-face respirator with an organic vapor/amine-specific cartridge (e.g., magenta and yellow striped cartridge) is necessary.[4][13] All users must be medically cleared and fit-tested as part of a formal respiratory protection program compliant with OSHA standards.[12][13]

Operational Plans: From Selection to Disposal

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving 3-Methylhex-5-en-3-amine.

PPE_Selection_Workflow Workflow for PPE Selection cluster_0 Task Assessment cluster_1 PPE Determination A Assess Task: - Scale (Volume) - Splash Potential - Ventilation B Low Risk? (<10mL, in hood, no splash potential) A->B Analyze C Moderate Risk? (10-100mL, in hood, some splash potential) B->C No E Standard PPE: - FR Lab Coat - Goggles - Double Nitrile Gloves B->E Yes D High Risk / Spill? (>100mL or outside hood) C->D No F Enhanced PPE: - Standard PPE + Face Shield + Chemical Apron C->F Yes G Full Protection: - Chemical Suit - Full-Face Respirator - Heavy-Duty Gloves - Boots D->G Yes

Caption: PPE selection workflow based on risk assessment.

PPE Donning and Doffing Procedures

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Footwear/Pants Check: Confirm you are wearing long pants and closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Apron: Put on the flame-resistant lab coat and fasten all buttons. If required, wear a chemical-resistant apron over the coat.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (pinch and peel) and dispose of them in a designated hazardous waste container.

  • Face Shield/Apron: Remove the face shield (if used) by handling the head strap, followed by the apron.

  • Goggles: Remove goggles from the back of your head forward.

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any contamination on the exterior.

  • Inner Gloves: Remove the final pair of gloves using the proper technique.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Risk Level-Based PPE Matrix

Task / ScaleEngineering ControlsHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Low Risk (e.g., Handling <10 mL, analytical standard prep)Certified Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab CoatNot required inside hood
Moderate Risk (e.g., Synthesis, transfers of 10-100 mL)Certified Chemical Fume HoodDouble Nitrile GlovesChemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat & Chemical-Resistant ApronNot required inside hood
High Risk (e.g., Large scale transfers >100 mL, distillation)Certified Chemical Fume HoodHeavy-Duty Gloves (e.g., Butyl Rubber) over NitrileChemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat & Chemical-Resistant ApronRecommended to have on standby
Emergency / Spill Cleanup Maximize Ventilation (if safe)Heavy-Duty Gloves (e.g., Butyl Rubber)Full-Face Respirator provides eye protectionChemical-Resistant Suit/CoverallsRequired: Full-Face Respirator with Organic Vapor/Amine Cartridge

Disposal of Contaminated PPE

All disposable PPE used while handling 3-Methylhex-5-en-3-amine must be considered hazardous waste.

  • Collection: Immediately after removal, place all contaminated items (gloves, aprons, wipes) into a designated, clearly labeled hazardous waste container (e.g., a sealed, lined container).

  • Storage: Do not allow contaminated PPE to accumulate in the open laboratory.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3] Consult your institution's EHS department for specific procedures.[1]

Emergency First Aid

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical name if possible.

References

  • MATERIAL SAFETY DATA SHEET - Tri-iso. (n.d.). Rhein Chemie.[Link]

  • Safety Data Sheet: 3-Methylcyclohexanone. (n.d.). Carl ROTH.[Link]

  • NIOSH Pocket Guide to Chemical Hazards - 5-Methyl-3-heptanone. (2019). Centers for Disease Control and Prevention.[Link]

  • Worker Exposures to Volatile Amines. (1991). Occupational Safety and Health Administration.[Link]

  • Safety Data Sheet - Corrosive liquids, flammable, n.o.s. (2n.d.). Cannon Water Technology, Inc.[Link]

  • 3-Methylhex-5-yn-3-amine. (n.d.). PubChem, National Institutes of Health.[Link]

  • OSHA Method 40: Methylamine. (1982). U.S. Environmental Protection Agency.[Link]

  • OSHA Technical Manual (OTM) - Section II: Chapter 2. (2014). Occupational Safety and Health Administration.[Link]

  • Guidance for Selection of Protective Clothing for MDI Users. (n.d.). Covestro Solution Center.[Link]

  • Aromatic Amine Cleaning Developing Solution Safety Data Sheet. (2024). SKC Inc.[Link]

  • NIOSH Pocket Guide to Chemical Hazards - Methylcyclohexane. (2019). Centers for Disease Control and Prevention.[Link]

  • Hazard Summary: Methylamine. (2004). New Jersey Department of Health.[Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.[Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.[Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Triumvirate Environmental.[Link]

  • Pyridine, 1,2,3,4-tetrahydro-1-methyl-5-phenyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses.[Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR - The Center for Construction Research and Training.[Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.[Link]

  • NIOSH Pocket Guide to Chemical Hazards. (1990). National Institute for Occupational Safety and Health.[Link]

Sources

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